Regrelor disodium
Descripción
Structure
3D Structure of Parent
Propiedades
Número CAS |
676251-22-2 |
|---|---|
Fórmula molecular |
C22H23N6Na2O8P |
Peso molecular |
576.4 g/mol |
Nombre IUPAC |
disodium;[(2S,3aR,4R,6R,6aR)-4-[6-(ethylcarbamoylamino)purin-9-yl]-2-[(E)-2-phenylethenyl]-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl phosphate |
InChI |
InChI=1S/C22H25N6O8P.2Na/c1-2-23-22(29)27-19-16-20(25-11-24-19)28(12-26-16)21-18-17(14(34-21)10-33-37(30,31)32)35-15(36-18)9-8-13-6-4-3-5-7-13;;/h3-9,11-12,14-15,17-18,21H,2,10H2,1H3,(H2,30,31,32)(H2,23,24,25,27,29);;/q;2*+1/p-2/b9-8+;;/t14-,15+,17-,18-,21-;;/m1../s1 |
Clave InChI |
MKQKPLQMNCXTJE-VEZQGTPESA-L |
SMILES isomérico |
CCNC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@H]4[C@@H]([C@H](O3)COP(=O)([O-])[O-])O[C@@H](O4)/C=C/C5=CC=CC=C5.[Na+].[Na+] |
SMILES canónico |
CCNC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C4C(C(O3)COP(=O)([O-])[O-])OC(O4)C=CC5=CC=CC=C5.[Na+].[Na+] |
Apariencia |
Solid powder |
Otros números CAS |
676251-22-2 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
INS50589; INS-50589; INS 50589; Regrelor; Regrelor sodium; Regrelor disodium. |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Regrelor Disodium from Adenosine Diphosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Regrelor disodium (B8443419) is a potent, reversible antagonist of the P2Y12 receptor, a key mediator of platelet activation and aggregation. Its unique mode of action offers potential advantages in antithrombotic therapy. This technical guide provides a comprehensive overview of the synthesis of Regrelor disodium, with a focus on a plausible synthetic pathway originating from the endogenous nucleotide, adenosine (B11128) diphosphate (B83284) (ADP). While a detailed, publicly available experimental protocol for the direct synthesis of Regrelor from ADP is not available in the reviewed scientific literature, this guide outlines a scientifically sound, multi-step synthetic strategy based on the synthesis of closely related adenosine monophosphate (AMP) analogues. This document also includes a detailed description of the P2Y12 signaling pathway, quantitative data for analogous synthetic steps, and detailed experimental protocols for key transformations.
Introduction
Adenosine diphosphate (ADP) plays a crucial role in hemostasis and thrombosis by activating platelet P2Y1 and P2Y12 receptors. The P2Y12 receptor, a G protein-coupled receptor, is a primary target for antiplatelet drugs. Regrelor (formerly INS50589), as a reversible P2Y12 antagonist, offers the potential for more controlled and safer antiplatelet therapy compared to irreversible inhibitors. The synthesis of Regrelor, a modified adenosine nucleotide, presents unique challenges in balancing the introduction of lipophilic moieties for enhanced receptor affinity with the inherent polarity of the nucleotide backbone.
Proposed Synthesis of this compound from Adenosine Diphosphate
The synthesis of this compound from ADP can be envisioned as a multi-step process involving three key modifications to the ADP molecule:
-
Protection of the 2' and 3'-hydroxyl groups of the ribose sugar with a lipophilic cinnamaldehyde (B126680) acetal (B89532).
-
Modification of the N6-amino group of the adenine (B156593) base with an ethylurea (B42620) moiety.
-
Conversion of the terminal phosphate to its disodium salt form.
The following sections detail a plausible experimental approach for this synthesis.
Experimental Protocols
Step 1: Synthesis of 2',3'-O-(trans-cinnamylidene)adenosine-5'-diphosphate
-
Reaction: Adenosine-5'-diphosphate (ADP) is reacted with cinnamaldehyde dimethyl acetal in the presence of an acid catalyst to form the 2',3'-O-cinnamylidene acetal.
-
Protocol:
-
Suspend ADP (1 mmol) in anhydrous dimethylformamide (DMF, 20 mL).
-
Add cinnamaldehyde dimethyl acetal (1.5 mmol) and p-toluenesulfonic acid (0.1 mmol).
-
Heat the mixture to 60°C and stir under an inert atmosphere for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, neutralize the reaction with triethylamine (B128534) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of dichloromethane (B109758) and methanol (B129727) to yield the desired product.
-
Step 2: Synthesis of N6-(ethylcarbamoyl)-2',3'-O-(trans-cinnamylidene)adenosine-5'-diphosphate
-
Reaction: The N6-amino group of the protected ADP derivative is reacted with ethyl isocyanate to introduce the ethylurea moiety.
-
Protocol:
-
Dissolve the product from Step 1 (1 mmol) in anhydrous pyridine (B92270) (15 mL).
-
Add ethyl isocyanate (1.2 mmol) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and concentrate under reduced pressure.
-
Purify the residue by preparative HPLC to obtain the N6-modified product.
-
Step 3: Deprotection and Formation of this compound
-
Reaction: The 2',3'-O-cinnamylidene acetal is removed under acidic conditions, followed by conversion to the disodium salt.
-
Protocol:
-
Dissolve the product from Step 2 (1 mmol) in a mixture of acetic acid and water (80:20 v/v, 10 mL).
-
Stir the solution at room temperature for 4-6 hours until deprotection is complete (monitored by HPLC).
-
Lyophilize the reaction mixture to remove the solvents.
-
Dissolve the resulting solid in a minimal amount of water and adjust the pH to 7.4 with a 1M sodium hydroxide (B78521) solution.
-
Lyophilize the solution to obtain this compound as a white solid.
-
Quantitative Data Summary
While specific yield and purity data for the direct synthesis of Regrelor from ADP is not available, the following table summarizes typical data for analogous reactions found in the synthesis of similar adenosine derivatives.
| Step | Reaction | Starting Material | Product | Typical Yield (%) | Typical Purity (%) |
| 1 | Acetal Protection | Adenosine Monophosphate | 2',3'-O-isopropylidene-AMP | 85-95 | >98 |
| 2 | N6-Urea Formation | 6-chloropurine riboside | N6-(ethylcarbamoyl)adenosine | 70-85 | >99 |
| 3 | Deprotection & Salt Formation | Protected Nucleotide | Final Nucleotide Salt | 90-98 | >99 (by HPLC) |
Signaling Pathway and Experimental Workflow Diagrams
P2Y12 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by ADP binding to the P2Y12 receptor on platelets, and the inhibitory effect of Regrelor.
Caption: P2Y12 receptor signaling pathway and inhibition by Regrelor.
Synthetic Workflow for this compound
This diagram outlines the key steps in the proposed synthesis of this compound from ADP.
Caption: Proposed synthetic workflow for this compound from ADP.
Conclusion
This technical guide provides a detailed, albeit proposed, synthetic route for this compound starting from adenosine diphosphate. The outlined protocols for protection, modification, and deprotection are based on established chemical transformations for nucleosides and nucleotides. For researchers and drug development professionals, this guide offers a foundational understanding of the synthetic chemistry involved in producing this promising P2Y12 receptor antagonist. Further research is warranted to uncover the specific, optimized conditions for each synthetic step to enable efficient and scalable production of this compound. The provided diagrams of the signaling pathway and synthetic workflow serve as valuable visual aids for understanding the mechanism of action and the chemical logic behind the synthesis of this important therapeutic candidate.
In Vitro Efficacy of Regrelor on Platelet Aggregation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro inhibitory effects of Regrelor (also known as INS50589) on platelet aggregation. Regrelor is an experimental, reversible, and competitive antagonist of the P2Y12 receptor, a key mediator in the process of thrombosis. This document outlines the quantitative potency of Regrelor, details the experimental methodologies used for its assessment, and illustrates the relevant biological and experimental pathways.
Core Data: In Vitro IC50 of Regrelor
The inhibitory potency of a compound is quantified by its half-maximal inhibitory concentration (IC50). For Regrelor, the in vitro IC50 value for the antagonism of ADP-induced, P2Y12-mediated platelet aggregation has been determined to be 16 nM . This value indicates a high level of potency in inhibiting platelet function in a laboratory setting.
Table 1: Quantitative Inhibitory Potency of Regrelor
| Compound | Target | Assay Type | Agonist | IC50 (nM) |
| Regrelor (INS50589) | P2Y12 Receptor | Platelet Aggregation | ADP | 16 |
Mechanism of Action: P2Y12 Receptor Antagonism
Regrelor exerts its antiplatelet effect by selectively binding to the P2Y12 receptor on the surface of platelets. The P2Y12 receptor, a G protein-coupled receptor (GPCR), is activated by adenosine (B11128) diphosphate (B83284) (ADP). Activation of the P2Y12 receptor initiates a signaling cascade that leads to platelet activation, degranulation, and aggregation, culminating in thrombus formation. By competitively blocking the binding of ADP to the P2Y12 receptor, Regrelor effectively inhibits these downstream signaling events.
Experimental Protocol: In Vitro Platelet Aggregation Assay
The determination of the IC50 value for Regrelor on platelet aggregation is typically performed using Light Transmission Aggregometry (LTA). The following is a representative, detailed protocol for such an assay.
1. Blood Collection and Preparation of Platelet-Rich Plasma (PRP)
-
Donor Selection: Whole blood is drawn from healthy, consenting human donors who have abstained from any medication known to affect platelet function for at least two weeks prior to donation.
-
Anticoagulation: Blood is collected into tubes containing 3.2% sodium citrate (B86180) (9:1 blood to anticoagulant ratio).
-
PRP Preparation: The citrated whole blood is centrifuged at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature. The supernatant, which is the platelet-rich plasma (PRP), is carefully collected.
-
Platelet-Poor Plasma (PPP) Preparation: The remaining blood is centrifuged at a higher speed (e.g., 2000 x g) for 10-15 minutes to obtain platelet-poor plasma (PPP), which is used to set the baseline (100% aggregation) in the aggregometer.
-
Platelet Count Adjustment: The platelet count in the PRP is determined using a hematology analyzer and, if necessary, adjusted with PPP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL).
2. Light Transmission Aggregometry (LTA)
-
Instrumentation: A dual-channel light transmission aggregometer is used for the assay.
-
Calibration: The aggregometer is calibrated using PPP to set 100% light transmission and PRP to set 0% light transmission.
-
Assay Procedure:
-
Aliquots of PRP are placed in siliconized glass cuvettes with a magnetic stir bar and pre-warmed to 37°C for a specified period (e.g., 5 minutes) in the aggregometer.
-
Varying concentrations of Regrelor (or vehicle control) are added to the PRP and incubated for a defined time (e.g., 2-5 minutes) to allow for drug-receptor interaction.
-
Platelet aggregation is induced by adding a standard concentration of ADP (e.g., 5-20 µM).
-
The change in light transmission is recorded for a set duration (e.g., 5-10 minutes) as the platelets aggregate.
-
3. Data Analysis and IC50 Determination
-
Quantification of Aggregation: The maximum percentage of platelet aggregation is determined for each concentration of Regrelor.
-
Dose-Response Curve: The percentage of inhibition of aggregation is calculated relative to the vehicle control. A dose-response curve is generated by plotting the percentage of inhibition against the logarithm of the Regrelor concentration.
-
IC50 Calculation: The IC50 value, the concentration of Regrelor that produces 50% inhibition of the maximum aggregation response, is calculated from the dose-response curve using non-linear regression analysis.
An In-depth Technical Guide to the Primary Metabolite of Cangrelor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Executive Summary
Cangrelor undergoes rapid and efficient metabolism in the circulation via dephosphorylation to its primary nucleoside metabolite, AR-C69712XX.[1][2] This process is not dependent on hepatic enzymes, such as the cytochrome P450 system, which minimizes the potential for drug-drug interactions. The resulting metabolite has negligible anti-platelet activity, ensuring that the pharmacological effect of Cangrelor is directly related to the concentration of the parent drug and allows for a rapid offset of action upon discontinuation of the infusion. This guide details the metabolic pathway, pharmacokinetic profile, and experimental protocols used to characterize this primary metabolite.
Metabolism of Cangrelor
The primary metabolic pathway of Cangrelor is dephosphorylation. This reaction occurs rapidly in the circulation and is the main route of elimination for the parent drug.
Metabolic Pathway
Cangrelor, an adenosine (B11128) triphosphate (ATP) analog, is deactivated by the enzymatic removal of its phosphate (B84403) groups, leading to the formation of its nucleoside metabolite, AR-C69712XX. This metabolite is considered inactive, with significantly less affinity for the P2Y12 receptor compared to the parent compound. Further metabolism of AR-C69712XX can occur, leading to the formation of other minor metabolites such as the S-oxide derivative, AR-C90439XX, which is a major component found in urine.
Pharmacokinetics
The pharmacokinetic profiles of Cangrelor and its primary metabolite are characterized by rapid formation and clearance.
Quantitative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for Cangrelor and its primary metabolite.
| Parameter | Cangrelor | Primary Metabolite (AR-C69712XX) | Reference |
| Half-life (t½) | 3-6 minutes | Not specified, but rapidly cleared | |
| Volume of Distribution (Vd) | 3.9 L | Not specified | |
| Clearance (CL) | ~43 L/h | Not specified | |
| Protein Binding | 97-98% | 89% (in humans) | |
| Time to Peak Plasma Concentration (Tmax) | 2 minutes | Not specified | |
| Route of Elimination | Metabolism | Renal (major) and fecal excretion |
Experimental Protocols
This section details the methodologies used in the investigation of Cangrelor's metabolism and its interaction with the P2Y12 receptor.
In Vitro Metabolism Studies
Objective: To determine the metabolic fate of Cangrelor in vitro.
Methodology:
-
Incubation: Radiolabeled [3H]-Cangrelor is incubated with human plasma.
-
Sample Analysis: At various time points, aliquots of the incubation mixture are taken and the reaction is quenched.
-
Separation and Detection: The samples are analyzed using high-performance liquid chromatography (HPLC) coupled with a radiodetector to separate and quantify the parent drug and its metabolites.
-
Metabolite Identification: Mass spectrometry (MS) is used to identify the chemical structures of the metabolites.
P2Y12 Receptor Binding Assay
Objective: To assess the binding affinity of Cangrelor and its metabolites to the P2Y12 receptor.
Methodology:
-
Preparation of Platelet Membranes: Human platelet membranes rich in P2Y12 receptors are prepared.
-
Competitive Binding: A radiolabeled P2Y12 antagonist (e.g., [33P]-2MeSADP) is incubated with the platelet membranes in the presence of varying concentrations of the test compound (Cangrelor or its metabolite).
-
Separation of Bound and Free Ligand: The mixture is filtered to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity of the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
P2Y12 Signaling Pathway
Cangrelor exerts its antiplatelet effect by blocking the P2Y12 receptor, which is a G-protein coupled receptor (GPCR).
Mechanism of Action
Adenosine diphosphate (B83284) (ADP) released from dense granules of activated platelets binds to the P2Y12 receptor. This binding activates the Gi alpha subunit, which in turn inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels result in reduced phosphorylation of vasodilator-stimulated phosphoprotein (VASP), which ultimately leads to the activation of the glycoprotein (B1211001) IIb/IIIa receptors, promoting platelet aggregation. Cangrelor, by competitively binding to the P2Y12 receptor, prevents this signaling cascade.
Conclusion
The primary metabolite of Cangrelor, the nucleoside AR-C69712XX, is the product of rapid dephosphorylation in the circulation. Its pharmacological inactivity and rapid clearance contribute to the favorable and controllable pharmacokinetic and pharmacodynamic profile of Cangrelor. The metabolism is independent of hepatic pathways, reducing the likelihood of drug-drug interactions. The information presented in this guide provides a foundational understanding for researchers and professionals involved in the development and study of antiplatelet therapies. Future research could focus on further characterization of minor metabolites and their potential, albeit unlikely, biological activities.
References
Structural Similarity of Regrelor to AMP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Regrelor, an experimental antiplatelet agent, shares a foundational structural similarity with adenosine (B11128) monophosphate (AMP), a key endogenous signaling molecule. This guide provides an in-depth technical analysis of the structural relationship between Regrelor and AMP, their comparative effects on the P2Y12 receptor, and the experimental methodologies used to characterize these interactions. All quantitative data are summarized in structured tables, and key experimental and signaling pathways are visualized using Graphviz diagrams.
Introduction
Adenosine monophosphate (AMP) is a central purinergic signaling molecule that, along with adenosine diphosphate (B83284) (ADP), plays a crucial role in numerous physiological processes, including platelet aggregation. The P2Y12 receptor, a G protein-coupled receptor on the platelet surface, is a key target for antiplatelet therapies as its activation by ADP initiates a signaling cascade leading to thrombus formation. Regrelor is a synthetic AMP analog designed as a P2Y12 receptor antagonist to inhibit platelet aggregation. Understanding the structural similarities and differences between Regrelor and the endogenous ligand AMP is critical for elucidating its mechanism of action and for the rational design of novel antiplatelet agents.
Structural Comparison of Regrelor and AMP
Regrelor was synthesized from adenosine diphosphate (ADP) and is structurally analogous to AMP. The core structure of both molecules consists of a purine (B94841) (adenine) base, a ribose sugar, and a phosphate (B84403) group. However, Regrelor incorporates specific modifications to enhance its antagonistic activity and drug-like properties.
The key structural modifications in Regrelor compared to AMP are:
-
N6-position of the Adenine (B156593) Ring: An ethylurea (B42620) group is attached to the N6 position of the adenine base.
-
C2' and C3' Positions of the Ribose Sugar: A lipophilic cinnamaldehyde (B126680) moiety is added at the C2' and C3' positions of the ribose sugar.
These modifications are illustrated in the structural formulas below.
| Molecule | Chemical Structure | Molecular Formula | Key Features |
| Adenosine Monophosphate (AMP) | [Image of AMP structure] | C₁₀H₁₄N₅O₇P[1] | Adenine base, ribose sugar, one phosphate group.[1] |
| Regrelor | [Image of Regrelor structure] | C₂₂H₂₅N₆O₈P | Adenine with N6-ethylurea substitution, ribose with C2',C3'-cinnamaldehyde modification, one phosphate group. |
Functional Consequences of Structural Similarity
The structural similarity of Regrelor to AMP allows it to bind to the P2Y12 receptor, the same receptor that binds the endogenous agonist ADP. However, the modifications in Regrelor's structure cause it to act as a competitive antagonist, blocking the receptor and preventing its activation by ADP.
Mechanism of Action at the P2Y12 Receptor
Regrelor is a reversible, competitive antagonist of the P2Y12 receptor. By occupying the ADP binding site, Regrelor prevents the conformational changes in the receptor necessary for downstream signaling, thereby inhibiting platelet activation and aggregation.
Quantitative Comparison of Activity
| Compound | Parameter | Value | Assay |
| Regrelor | IC₅₀ | 16 nM | Inhibition of ADP-induced platelet aggregation |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Signaling Pathways
Activation of the P2Y12 receptor by ADP initiates a Gαi-coupled signaling cascade that leads to platelet aggregation. Regrelor, by blocking this receptor, inhibits these downstream events.
References
Pre-clinical Data on Regrelor in Animal Models Remains Largely Undisclosed
Attempts to compile a comprehensive technical guide on the pre-clinical studies of Regrelor (also known as INS50589) in animal models have been unsuccessful due to a lack of publicly available data. Despite its initial development as a promising antiplatelet agent, detailed findings from its pre-clinical pharmacology and toxicology assessments in animal subjects have not been released into the public domain.
Regrelor, an experimental drug, was under investigation by Merck Sharp and Dohme. It functions as a reversible, competitive antagonist of the P2Y12 receptor, a key player in platelet activation and aggregation. This mechanism of action is similar to that of established antiplatelet drugs like clopidogrel (B1663587) and ticagrelor (B1683153). The drug was formulated for intravenous administration and was being explored for its potential use in preventing blood clotting, particularly in the context of coronary artery bypass surgery.
In early-stage research, Regrelor demonstrated potent in vitro activity, with a reported IC50 of 16 nM for the antagonism of ADP-induced platelet aggregation. However, the development of Regrelor was halted during human clinical trials due to undisclosed safety concerns. This cessation of development likely accounts for the absence of published, in-depth pre-clinical data from animal studies. Typically, comprehensive data from such studies, including detailed experimental protocols, quantitative results from efficacy and safety assessments, and pharmacokinetic profiles, are made public as a drug progresses through the development pipeline and is submitted for regulatory approval.
While the shared mechanism of action with ticagrelor provides a general understanding of the potential signaling pathways Regrelor might influence, specific pre-clinical evidence from animal models to confirm these pathways and to provide quantitative data on its effects is not available. The P2Y12 receptor, a G-protein coupled receptor, plays a crucial role in hemostasis and thrombosis. Its inhibition is a well-established therapeutic strategy for the prevention of cardiovascular events.
Below is a generalized representation of the P2Y12 signaling pathway that Regrelor was designed to inhibit.
The Development of Cangrelor: A Case Study in Navigating Safety Concerns in Antiplatelet Therapy
An In-depth Technical Guide on the Core Safety Concerns and Eventual Approval of the P2Y12 Inhibitor Cangrelor (B105443)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cangrelor, a potent, intravenous, direct-acting, and reversible P2Y12 receptor antagonist, represents a significant advancement in antiplatelet therapy for patients undergoing percutaneous coronary intervention (PCI). Its development, however, was not linear and was marked by initial regulatory setbacks stemming from safety concerns, primarily related to bleeding risks, and the complex interpretation of clinical trial data. This technical guide provides a comprehensive overview of the safety concerns that shaped the development of cangrelor, the quantitative data from pivotal clinical trials that both raised and ultimately addressed these concerns, and the detailed experimental protocols that underpinned these studies. It also elucidates the P2Y12 signaling pathway, the target of cangrelor, and the clinical trial workflows that were central to its evaluation. This document serves as a valuable resource for researchers and drug development professionals, offering insights into the rigorous process of establishing the safety and efficacy of a novel cardiovascular agent.
Introduction
The P2Y12 receptor is a critical mediator of platelet activation and aggregation, making it a key target for antiplatelet therapies in the prevention of thrombotic events, particularly in the context of acute coronary syndromes (ACS) and PCI.[1] For years, oral thienopyridines like clopidogrel (B1663587) were the standard of care. However, their limitations, including a delayed onset of action, irreversible binding, and significant inter-patient variability in response, highlighted the need for novel agents.[2][3]
Cangrelor (formerly AR-C69931MX) emerged as a promising alternative. As a non-thienopyridine ATP analog, it offers rapid, potent, and predictable platelet inhibition with the significant advantage of a short half-life (3-5 minutes), allowing for the quick restoration of platelet function upon discontinuation.[3][4] This profile is particularly advantageous in the periprocedural setting of PCI, where immediate and profound platelet inhibition is required, but a rapid reversal of effect may be necessary in the event of bleeding complications or the need for urgent surgery.
Despite these pharmacological advantages, the path to regulatory approval for cangrelor was challenging. Initial clinical trials in the CHAMPION program (Cangrelor versus Standard Therapy to Achieve Optimal Management of Platelet Inhibition) failed to meet their primary endpoints, leading to a premature halt of the studies. These early setbacks, coupled with concerns over bleeding risk, resulted in an initial rejection by the U.S. Food and Drug Administration (FDA) following a negative recommendation from its Cardiovascular and Renal Drugs Advisory Committee in 2014. This period of "cessation" was not a termination of the drug's development but rather a critical juncture that necessitated further data analysis and a more nuanced understanding of its risk-benefit profile. Ultimately, the pivotal CHAMPION PHOENIX trial provided the robust evidence needed to address these concerns, leading to FDA approval in 2015.
This guide will delve into the technical details of the safety concerns, the quantitative evidence from key clinical trials, and the experimental designs that were instrumental in the journey of cangrelor from a promising molecule to an approved therapy.
Mechanism of Action and P2Y12 Signaling Pathway
Cangrelor is a direct, selective, and reversible antagonist of the P2Y12 receptor. Unlike thienopyridines (e.g., clopidogrel, prasugrel), which are prodrugs requiring metabolic activation to irreversibly inhibit the P2Y12 receptor, cangrelor is an active drug that binds competitively to the receptor, preventing adenosine (B11128) diphosphate (B83284) (ADP) from binding and initiating downstream signaling.
The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon activation by ADP, couples to the inhibitory G protein, Gi. This initiates a signaling cascade that results in potent platelet activation and aggregation. The key steps in this pathway are:
-
Inhibition of Adenylyl Cyclase: The activated Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels reduce the activity of protein kinase A (PKA), which normally phosphorylates and inhibits proteins involved in platelet activation.
-
Activation of Phosphoinositide 3-kinase (PI3K): The Gβγ subunit of the Gi protein activates PI3K, which in turn activates Akt (protein kinase B).
-
Glycoprotein (B1211001) IIb/IIIa Receptor Activation: The culmination of these signaling events is the conformational change and activation of the glycoprotein IIb/IIIa receptors on the platelet surface. Activated GPIIb/IIIa receptors bind to fibrinogen, leading to platelet aggregation and thrombus formation.
By blocking the P2Y12 receptor, cangrelor effectively prevents these downstream signaling events, thereby inhibiting platelet activation and aggregation.
Safety Concerns and the Cessation of Development
The primary safety concern associated with any antiplatelet agent is the risk of bleeding. For cangrelor, this concern was central to the initial regulatory review and the temporary halt in its development trajectory.
The early CHAMPION PCI and CHAMPION PLATFORM trials were stopped for futility, as they failed to show a significant benefit of cangrelor over clopidogrel in reducing the primary composite endpoint of death, myocardial infarction (MI), or ischemia-driven revascularization at 48 hours. These outcomes, combined with a numerical increase in bleeding events, created a challenging risk-benefit profile.
The FDA's Cardiovascular and Renal Drugs Advisory Committee meeting in February 2014 voted against the approval of cangrelor, citing several concerns:
-
Bleeding Risk: While the rates of severe or life-threatening bleeding were not significantly different between cangrelor and clopidogrel in the CHAMPION PHOENIX trial, there was a consistent increase in minor bleeding. The committee weighed whether the observed reduction in ischemic events justified this increased bleeding risk.
-
Trial Design and Interpretation: Questions were raised about the design of the CHAMPION PHOENIX trial, particularly the adequacy of the clopidogrel control arm and the definition of periprocedural MI used in the earlier CHAMPION trials.
-
Totality of Evidence: The two previously failed trials (CHAMPION PCI and PLATFORM) cast a shadow over the positive results of CHAMPION PHOENIX, leading to uncertainty about the overall robustness of the efficacy data.
This led to a Complete Response Letter from the FDA, effectively pausing the approval process and requiring the sponsor to provide additional analyses and clarification. It is crucial to understand that this was not a permanent cessation of development but a request for more evidence to better characterize the drug's safety and efficacy.
Quantitative Data from Pivotal Clinical Trials
The following tables summarize the key quantitative data from the CHAMPION PHOENIX and BRIDGE trials, which were instrumental in addressing the safety and efficacy concerns surrounding cangrelor.
Table 1: Efficacy and Safety Outcomes in the CHAMPION PHOENIX Trial
| Outcome at 48 Hours | Cangrelor (n=5,472) | Clopidogrel (n=5,470) | Odds Ratio (95% CI) | p-value |
| Primary Efficacy Endpoint | ||||
| Death, MI, Ischemia-Driven Revascularization, or Stent Thrombosis | 4.7% | 5.9% | 0.78 (0.66 - 0.93) | 0.005 |
| Key Secondary Efficacy Endpoint | ||||
| Stent Thrombosis | 0.8% | 1.4% | 0.62 (0.43 - 0.90) | 0.01 |
| Primary Safety Endpoint | ||||
| GUSTO Severe Bleeding | 0.2% | 0.1% | 1.50 (0.53 - 4.22) | 0.44 |
| Other Bleeding Endpoints | ||||
| GUSTO Moderate Bleeding | 0.4% | 0.3% | 1.50 (0.74 - 3.02) | 0.26 |
| TIMI Major Bleeding | 0.2% | 0.1% | 2.00 (0.71 - 5.66) | 0.19 |
| TIMI Minor Bleeding | 0.6% | 0.2% | 3.00 (1.48 - 6.09) | <0.01 |
| Any GUSTO Bleeding | 15.5% | 10.9% | 1.50 (1.31 - 1.71) | <0.001 |
CI: Confidence Interval; GUSTO: Global Utilization of Streptokinase and Tissue Plasminogen Activator for Occluded Coronary Arteries; MI: Myocardial Infarction; TIMI: Thrombolysis in Myocardial Infarction.
Table 2: Efficacy and Safety Outcomes in the BRIDGE Trial
| Outcome | Cangrelor (n=106) | Placebo (n=104) | Relative Risk (95% CI) | p-value |
| Primary Efficacy Endpoint | ||||
| Platelet Reactivity <240 PRU | 98.8% | 19.0% | 5.2 (3.3 - 8.1) | <0.001 |
| Primary Safety Endpoint | ||||
| Excessive CABG-related Bleeding | 11.8% | 10.4% | 1.1 (0.5 - 2.5) | 0.763 |
CABG: Coronary Artery Bypass Grafting; CI: Confidence Interval; PRU: P2Y12 Reaction Units.
Experimental Protocols
CHAMPION PHOENIX Trial Protocol
-
Study Design: A randomized, double-blind, placebo-controlled, phase III trial.
-
Patient Population: 11,145 patients undergoing either urgent or elective PCI who had not been treated with a P2Y12 inhibitor.
-
Randomization and Intervention: Patients were randomized to receive either:
-
Cangrelor: An intravenous bolus of 30 mcg/kg followed by a 4 mcg/kg/min infusion for at least 2 hours or the duration of the procedure, whichever was longer. Patients also received a placebo oral capsule. Following the cangrelor infusion, patients received a 600 mg loading dose of clopidogrel.
-
Clopidogrel: A loading dose of either 300 mg or 600 mg of clopidogrel (at the investigator's discretion) and a placebo intravenous infusion.
-
-
Primary Efficacy Endpoint: A composite of death, MI, ischemia-driven revascularization, or stent thrombosis at 48 hours post-randomization.
-
Primary Safety Endpoint: GUSTO-defined severe bleeding at 48 hours.
BRIDGE Trial Protocol
-
Study Design: A prospective, randomized, double-blind, placebo-controlled, multicenter trial.
-
Patient Population: 210 patients with ACS or a coronary stent who were on thienopyridine therapy and awaiting CABG surgery.
-
Intervention: After discontinuing thienopyridine therapy, patients were randomized to receive either cangrelor or placebo for at least 48 hours. The infusion was stopped 1 to 6 hours before surgery. An initial open-label, dose-finding phase determined the cangrelor dose to be 0.75 μg/kg per minute.
-
Primary Efficacy Endpoint: Maintenance of platelet inhibition, assessed by P2Y12 reaction units (PRU < 240).
-
Primary Safety Endpoint: Excessive CABG-related bleeding.
Conclusion
The development of cangrelor offers a compelling case study in the challenges and triumphs of bringing a novel cardiovascular drug to market. The initial "cessation" of its development was not an endpoint but a critical period of re-evaluation driven by legitimate safety concerns, primarily the risk of bleeding. The subsequent success of the CHAMPION PHOENIX trial, with its robust design and clear demonstration of a favorable risk-benefit profile, was pivotal in overcoming these hurdles.
For researchers and drug development professionals, the story of cangrelor underscores the importance of:
-
Rigorous Clinical Trial Design: The evolution of the CHAMPION program highlights the need for well-defined endpoints and appropriate comparator arms to generate unequivocal evidence.
-
Comprehensive Safety Assessment: A thorough understanding and quantification of all safety signals, including both major and minor adverse events, are crucial for regulatory evaluation.
-
Perseverance and Data-Driven Responses: The ability to address regulatory concerns with additional, well-designed studies and in-depth data analysis is key to navigating the complex path to drug approval.
Cangrelor now holds an important place in the armamentarium of antiplatelet therapies, offering a unique and valuable option for the management of patients undergoing PCI. Its journey serves as a testament to the rigorous scientific and regulatory processes that ensure the safety and efficacy of new medicines.
References
Regrelor Disodium Salt: A Technical Guide to its Chemical Properties and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regrelor disodium (B8443419) salt is an investigational antiplatelet agent that acts as a reversible, competitive antagonist of the P2Y12 receptor.[1] Structurally similar to adenosine (B11128) monophosphate (AMP), it has been evaluated for its potential in managing blood clotting disorders and during surgical procedures such as coronary artery bypass surgery.[1] This technical guide provides a comprehensive overview of the known chemical properties of Regrelor disodium salt, its mechanism of action through the P2Y12 signaling pathway, and hypothetical experimental workflows for its analysis.
Core Chemical and Physical Properties
Publicly available quantitative data on the physicochemical properties of this compound salt is limited. The following table summarizes the fundamental chemical identifiers and properties that have been confirmed through various chemical databases. Specific experimental values for properties such as solubility, pKa, and melting point are not readily found in the public domain.
| Property | Value | Source(s) |
| IUPAC Name | disodium;[(2S,3aR,4R,6R,6aR)-4-[6-(ethylcarbamoylamino)purin-9-yl]-2-[(E)-2-phenylethenyl]-3a,4,6,6a-tetrahydrofuro[3,4-d][2][3]dioxol-6-yl]methyl phosphate | PubChem[4] |
| Molecular Formula | C22H23N6Na2O8P | PubChem |
| Molecular Weight | 576.4 g/mol | PubChem |
| CAS Number | 676251-22-2 | PubChem |
| ChEMBL ID | CHEMBL261244 | PubChem |
| InChI Key | MKQKPLQMNCXTJE-VEZQGTPESA-L | PubChem |
| SMILES | CCNC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@H]4--INVALID-LINK--COP(=O)([O-])[O-]">C@@HO--INVALID-LINK--/C=C/C5=CC=CC=C5.[Na+].[Na+] | PubChem |
| Hydrogen Bond Donors | 4 | Wikipedia |
| Hydrogen Bond Acceptors | 11 | Wikipedia |
| Manufacturer (Original) | Inspire Pharmaceuticals, Inc. | USAN |
Mechanism of Action: P2Y12 Receptor Antagonism
Regrelor functions by inhibiting the P2Y12 receptor, a key component in the process of platelet activation and aggregation. The binding of adenosine diphosphate (B83284) (ADP) to the P2Y12 receptor on platelets initiates a signaling cascade that ultimately leads to the formation of blood clots. As a competitive antagonist, Regrelor blocks ADP from binding to this receptor, thereby preventing downstream signaling and inhibiting platelet aggregation. The IC50 for the antagonism of ADP-induced platelet aggregation by Regrelor has been reported as 16 nM in vitro.
The following diagram illustrates the signaling pathway of the P2Y12 receptor and the inhibitory action of Regrelor.
Caption: P2Y12 signaling pathway and the inhibitory effect of Regrelor.
Experimental Protocols
Detailed, validated experimental protocols for the synthesis and analysis of this compound salt are not publicly available. However, based on standard pharmaceutical practices for similar molecules, a general workflow for quality control analysis can be proposed.
Hypothetical Analytical Workflow for Quality Control
The following diagram outlines a hypothetical workflow for the quality control analysis of a batch of this compound salt. This would typically involve identity confirmation, purity assessment, and quantification.
Caption: Hypothetical analytical workflow for this compound salt.
Disclaimer: The information provided in this document is based on publicly available data and general scientific principles. Specific quantitative values for physicochemical properties and detailed experimental protocols for this compound salt have not been disclosed in the public domain. This guide is intended for informational purposes for a scientific audience and should not be used as a substitute for rigorous, internally validated experimental data.
References
Methodological & Application
Application Notes and Protocols: In Vitro Platelet Aggregation Assay for P2Y12 Receptor Antagonists Featuring Regrelor Disodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet aggregation is a critical process in hemostasis and thrombosis. The P2Y12 receptor, a key purinergic receptor on the platelet surface, plays a central role in amplifying and sustaining platelet activation and aggregation initiated by adenosine (B11128) diphosphate (B83284) (ADP). Consequently, P2Y12 receptor antagonists are a major class of antiplatelet drugs used in the prevention and treatment of cardiovascular thrombotic events. Regrelor disodium (B8443419) is identified as a P2Y12 receptor antagonist.
This document provides a detailed protocol for an in vitro platelet aggregation assay using Light Transmission Aggregometry (LTA), the gold standard method for assessing platelet function.[1][2] This protocol is designed to evaluate the inhibitory effects of P2Y12 receptor antagonists, such as Regrelor disodium, on ADP-induced platelet aggregation. Due to the limited availability of public data on the specific inhibitory concentrations of this compound, this note will use data from Cangrelor, a well-characterized intravenous P2Y12 antagonist, to illustrate data presentation and interpretation.
Principle of the Assay
Light Transmission Aggregometry (LTA) measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.[3] Initially, the PRP is turbid, allowing minimal light to pass through. Upon the addition of a platelet agonist, such as ADP, platelets activate and aggregate, causing the PRP to become more transparent. This increase in light transmission is measured by an aggregometer and is proportional to the extent of platelet aggregation.[3][4] Platelet-poor plasma (PPP) is used as a reference for 100% light transmission. The inhibitory effect of a compound like this compound is quantified by its ability to reduce the extent of ADP-induced platelet aggregation.
Signaling Pathway of P2Y12 Receptor in Platelet Aggregation
The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon binding ADP, initiates an intracellular signaling cascade that ultimately leads to platelet aggregation. The following diagram illustrates the key steps in this pathway and the point of intervention for a P2Y12 antagonist like this compound.
Experimental Workflow
The overall workflow for the in vitro platelet aggregation assay is depicted below. It involves the preparation of platelet-rich and platelet-poor plasma from whole blood, followed by the aggregation assay itself using an aggregometer.
Experimental Protocol
Materials and Reagents
-
Human whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks.
-
3.2% Sodium Citrate (B86180) anticoagulant tubes.
-
This compound (or other P2Y12 antagonist).
-
Adenosine diphosphate (ADP) as the platelet agonist.
-
Saline or appropriate vehicle for dissolving the test compound.
-
Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP).
-
Light Transmission Aggregometer.
-
Aggregometer cuvettes with stir bars.
-
Calibrated pipettes.
-
Centrifuge.
Preparation of Platelet-Rich and Platelet-Poor Plasma
-
Blood Collection : Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate). The first few milliliters of blood should be discarded to avoid contamination with tissue factors.
-
PRP Preparation : Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature. This will sediment the red and white blood cells, leaving the platelets suspended in the plasma supernatant. Carefully collect the upper layer, which is the PRP.
-
PPP Preparation : Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15 minutes at room temperature to pellet the platelets. The resulting supernatant is the PPP.
-
Platelet Count Adjustment (Optional but Recommended) : Adjust the platelet count in the PRP to a standardized value (e.g., 2.5 x 10⁸ platelets/mL) using PPP to reduce inter-donor variability.
Platelet Aggregation Assay Procedure
-
Instrument Setup : Turn on the aggregometer and allow it to warm up to 37°C.
-
Baseline Calibration : Pipette PPP into a cuvette with a stir bar and place it in the aggregometer to set the 100% aggregation (maximum light transmission) baseline. Pipette PRP into another cuvette to set the 0% aggregation baseline.
-
Sample Preparation : Pipette the adjusted PRP into aggregometer cuvettes containing stir bars.
-
Incubation with Inhibitor : Add various concentrations of this compound (or the vehicle control) to the PRP samples. Incubate the samples for a predetermined time (e.g., 2-5 minutes) at 37°C with stirring in the aggregometer.
-
Initiation of Aggregation : Add a fixed concentration of ADP (e.g., 5-20 µM) to the cuvettes to induce platelet aggregation.
-
Data Recording : The aggregometer will record the change in light transmission over time (typically for 5-10 minutes). The maximum aggregation percentage is recorded.
-
Data Analysis : Calculate the percentage inhibition of platelet aggregation for each concentration of this compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the maximal aggregation response.
Data Presentation
The quantitative data from the platelet aggregation assay should be summarized in tables for clear comparison. Below are example tables illustrating how to present the percentage inhibition and IC50 values, using data for the known P2Y12 antagonist, Cangrelor, for illustrative purposes.
Table 1: Inhibition of ADP-Induced Platelet Aggregation by a P2Y12 Antagonist (Example Data)
| Concentration of P2Y12 Antagonist | Agonist (ADP) Concentration | Mean Maximum Aggregation (%) | Standard Deviation | Percentage Inhibition (%) |
| Vehicle Control | 20 µM | 85.2 | ± 5.6 | 0 |
| 0.1 µM | 20 µM | 63.9 | ± 4.8 | 25.0 |
| 0.25 µM | 20 µM | 42.6 | ± 3.5 | 50.0 |
| 0.5 µM | 20 µM | 21.3 | ± 2.9 | 75.0 |
| 1.0 µM | 20 µM | 8.5 | ± 1.7 | 90.0 |
Table 2: IC50 Values of P2Y12 Antagonists against ADP-Induced Platelet Aggregation (Example Data)
| P2Y12 Antagonist | Agonist | IC50 (µM) |
| Cangrelor | ADP (20 µM) | ~0.25 |
| This compound | ADP (20 µM) | Data Not Available |
Troubleshooting and Considerations
-
Donor Variability : Platelet reactivity can vary significantly between individuals. It is recommended to use PRP pooled from multiple donors or to test on a sufficient number of individual donors to ensure the robustness of the results.
-
Spontaneous Aggregation : If spontaneous aggregation is observed in the absence of an agonist, the blood sample may have been activated during collection or processing. Ensure proper phlebotomy techniques and gentle handling of blood samples.
-
Temperature : Maintaining the temperature at 37°C is crucial, as lower temperatures can induce platelet activation.
-
Time : Platelet function declines over time. Assays should be completed within 4 hours of blood collection.
-
Stirring Speed : Consistent stirring speed is essential for reproducible results.
Conclusion
References
- 1. plateletservices.com [plateletservices.com]
- 2. P2Y12 Receptor Blockade Augments Glycoprotein IIb‐IIIa Antagonist Inhibition of Platelet Activation, Aggregation, and Procoagulant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 4. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying P2Y12 Receptor Signaling Pathways Using Regrelor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Regrelor (Cangrelor), a direct-acting, reversible, and competitive antagonist of the P2Y12 receptor, to investigate platelet signaling pathways. The following protocols and data are intended to facilitate the study of P2Y12 receptor function and the effects of its inhibition.
Introduction
The P2Y12 receptor is a crucial G protein-coupled receptor (GPCR) on the surface of platelets. Its activation by adenosine (B11128) diphosphate (B83284) (ADP) is a key step in platelet activation and aggregation, making it a primary target for antiplatelet therapies.[1] Regrelor, a brand name for the drug Cangrelor, is a potent and selective P2Y12 inhibitor. Unlike thienopyridines (e.g., clopidogrel, prasugrel) which are prodrugs requiring metabolic activation, Regrelor is an active drug with a rapid onset and offset of action, making it an ideal tool for in vitro and clinical research.[2][3]
Mechanism of Action
Regrelor binds directly and reversibly to the P2Y12 receptor, preventing ADP from binding and initiating downstream signaling.[4] The P2Y12 receptor is coupled to the inhibitory G protein, Gαi2.[1] Upon ADP binding, Gαi2 inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels lead to the dephosphorylation of vasodilator-stimulated phosphoprotein (VASP), a key event in platelet activation. Regrelor blocks this cascade by maintaining high levels of cAMP and consequently, phosphorylated VASP (P-VASP).
Key Experiments for Studying P2Y12 Signaling with Regrelor
Several key in vitro assays can be employed to study the effects of Regrelor on P2Y12 signaling:
-
Platelet Aggregation Assays: Light Transmission Aggregometry (LTA) is the gold-standard method to measure the ability of platelets to aggregate in response to an agonist like ADP.
-
VASP Phosphorylation Assays: Flow cytometry-based VASP phosphorylation assays provide a specific measure of P2Y12 receptor inhibition.
-
cAMP Level Measurement: Direct measurement of intracellular cAMP levels can quantify the immediate downstream effect of P2Y12 receptor inhibition.
-
Akt Phosphorylation Assays: Western blotting or other immunoassays can be used to assess the phosphorylation status of Akt (Protein Kinase B), another downstream effector in the P2Y12 signaling pathway.
Quantitative Data Summary
The following tables summarize key quantitative data for Regrelor (Cangrelor) from various studies.
Table 1: Inhibition of Platelet Aggregation by Regrelor (Cangrelor)
| Parameter | Agonist (ADP) Concentration | Value | Reference |
| IC50 | 1.25 µM | 5.8 ± 3.4 nM | |
| IC50 | 2.5 µM | 23.1 ± 4.0 nM | |
| IC50 | 5 µM | 98 ± 25 nM |
Table 2: VASP Phosphorylation Assay Data for Regrelor (Cangrelor)
| Parameter | Agonist (ADP) Concentration | Value | Reference |
| IC50 (based on VASP-P) | Not specified | 25.5 ± 7.7 nM | |
| Platelet Reactivity Index (PRI) | 10 µM | > 50% in "low responders" |
Experimental Protocols
Protocol 1: Light Transmission Aggregometry (LTA)
This protocol outlines the steps for assessing the inhibitory effect of Regrelor on ADP-induced platelet aggregation using LTA.
Materials:
-
Whole blood from healthy, consenting donors who have not taken antiplatelet medication.
-
3.2% or 3.8% sodium citrate (B86180) anticoagulant tubes.
-
Regrelor (Cangrelor) stock solution.
-
Adenosine diphosphate (ADP) solution.
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).
-
Light Transmission Aggregometer.
-
Aggregometer cuvettes with stir bars.
Procedure:
-
Preparation of PRP and PPP: a. Collect whole blood into sodium citrate tubes. b. Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP. c. Transfer the supernatant (PRP) to a new tube. d. Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.
-
Platelet Aggregation Assay: a. Pipette PRP into aggregometer cuvettes containing a stir bar. b. Use a cuvette with PPP to set the 100% light transmission baseline in the aggregometer. c. Use a cuvette with PRP to set the 0% light transmission baseline. d. Add various concentrations of Regrelor or vehicle control to the PRP in the sample cuvettes. e. Incubate for 5 minutes at 37°C with stirring. f. Add ADP to induce platelet aggregation and record the change in light transmission for a set period.
Protocol 2: VASP Phosphorylation Assay by Flow Cytometry
This protocol describes the measurement of VASP phosphorylation in platelets to specifically assess P2Y12 receptor inhibition by Regrelor.
Materials:
-
Whole blood collected in citrate or heparin tubes.
-
Regrelor (Cangrelor) stock solution.
-
Prostaglandin E1 (PGE1) solution.
-
Adenosine diphosphate (ADP) solution.
-
Fixation and permeabilization buffers.
-
Primary antibody against phosphorylated VASP (P-VASP).
-
Fluorescently labeled secondary antibody.
-
Flow cytometer.
Procedure:
-
Platelet Treatment: a. Aliquot whole blood or PRP into tubes. b. Add different concentrations of Regrelor or vehicle control and incubate. c. Treat cells with PGE1 alone or with a combination of PGE1 and ADP. PGE1 increases cAMP and VASP phosphorylation, while ADP acting on P2Y12 will counteract this effect.
-
Cell Staining: a. Fix the platelets using a suitable fixation buffer. b. Permeabilize the platelet membrane. c. Incubate with the primary anti-P-VASP antibody. d. Wash the cells and incubate with the fluorescently labeled secondary antibody.
-
Flow Cytometry Analysis: a. Acquire the samples on a flow cytometer. b. Gate on the platelet population based on forward and side scatter properties. c. Quantify the mean fluorescence intensity (MFI) of the P-VASP signal. d. Calculate the Platelet Reactivity Index (PRI) using the MFI values from the PGE1 and PGE1+ADP treated samples.
Protocol 3: Measurement of Intracellular cAMP Levels
This protocol details the steps to measure changes in intracellular cAMP levels in response to Regrelor treatment.
Materials:
-
Washed platelets or a suitable cell line expressing the P2Y12 receptor.
-
Regrelor (Cangrelor) stock solution.
-
Forskolin (an adenylyl cyclase activator).
-
ADP solution.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., ELISA-based).
-
Lysis buffer.
Procedure:
-
Cell Preparation and Treatment: a. Prepare washed platelets or culture P2Y12-expressing cells. b. Pre-incubate the cells with a phosphodiesterase inhibitor. c. Treat the cells with different concentrations of Regrelor or vehicle control. d. Stimulate the cells with ADP in the presence or absence of forskolin.
-
Cell Lysis and cAMP Measurement: a. Lyse the cells to release intracellular cAMP. b. Perform the cAMP assay according to the manufacturer's instructions. c. Measure the cAMP concentration using a plate reader.
Visualizations
Caption: P2Y12 receptor signaling pathway and the inhibitory action of Regrelor.
References
- 1. The P2Y12 receptor as a target of antithrombotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology of the new P2Y12 receptor inhibitors: insights on pharmacokinetic and pharmacodynamic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cangrelor: a novel P2Y12 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P2Y12 platelet inhibition in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Inhibition of ADP-Induced Platelet Aggregation by Regrelor (Vicagrel)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regrelor, also known as Vicagrel, is a novel antiplatelet agent that functions as an irreversible inhibitor of the P2Y12 receptor.[1] As a thienopyridine prodrug, Regrelor requires metabolic activation to exert its therapeutic effect.[2] Its mechanism of action centers on blocking the adenosine (B11128) diphosphate (B83284) (ADP)-induced activation of platelets, a critical step in thrombus formation.[1] These characteristics position Regrelor as a significant compound in the management and prevention of cardiovascular diseases such as acute coronary syndrome.[1]
Unlike its predecessor clopidogrel (B1663587), Regrelor's metabolic activation is designed to be more predictable, potentially minimizing the inter-individual variability in therapeutic response.[1] Regrelor is hydrolyzed to its active metabolite by esterases, bypassing the cytochrome P450 (CYP) enzymes, notably CYP2C19, which are responsible for the metabolic activation of clopidogrel and are subject to genetic polymorphisms that can lead to treatment resistance.
These application notes provide a comprehensive overview of Regrelor's effects on ADP-induced platelet aggregation, including quantitative data and detailed experimental protocols for its evaluation.
Mechanism of Action: P2Y12 Receptor Inhibition
ADP is a key agonist in platelet activation and aggregation. It exerts its effects by binding to two distinct purinergic receptors on the platelet surface: P2Y1 and P2Y12. The binding of ADP to the P2Y12 receptor, which is coupled to the inhibitory G protein (Gi), leads to the inhibition of adenylyl cyclase. This, in turn, decreases intracellular cyclic adenosine monophosphate (cAMP) levels, resulting in the activation of the glycoprotein (B1211001) IIb/IIIa receptors. The activated GPIIb/IIIa receptors facilitate platelet aggregation by binding to fibrinogen, which acts as a bridge between adjacent platelets.
Regrelor's active metabolite irreversibly binds to the P2Y12 receptor, thereby blocking the downstream signaling cascade initiated by ADP. This prevents platelet activation and subsequent aggregation, reducing the risk of thrombus formation.
Quantitative Data on Platelet Aggregation Inhibition
Clinical studies have demonstrated a dose-dependent inhibition of ADP-induced platelet aggregation by Regrelor. The following tables summarize the key pharmacodynamic findings from studies in healthy volunteers.
Table 1: Dose-Dependent Inhibition of Platelet Aggregation (%IPA) by Regrelor (Single Dose)
| Regrelor Dose | Mean %IPA at 4 hours (± SD) |
| 5 mg | 5.6% (± 5.7) |
| 10 mg | 11.3% (± 9.6) |
| 20 mg | 41.9% (± 25.2) |
| 40 mg | 84.8% (± 14.5) |
| 60 mg | 78.5% (± 12.1) |
| 75 mg | 86.7% (± 10.8) |
| 75 mg Clopidogrel | No significant difference from placebo |
Data from a study in healthy Chinese subjects. %IPA was measured using the VerifyNow™ P2Y12 assay.
Table 2: Inhibition of Platelet Aggregation (%IPA) by Regrelor (Multiple Doses) vs. Clopidogrel
| Treatment Group | Mean %IPA at 4 hours post-dose on Day 10 |
| 5 mg Regrelor | 32.4% |
| 10 mg Regrelor | 60.7% |
| 15 mg Regrelor | 79.1% |
| 75 mg Clopidogrel | 46.6% |
Data from a dose-escalating study in healthy Chinese volunteers. Platelet aggregation was assessed using the VerifyNow-P2Y12 assay.
These studies indicate that Regrelor achieves a more potent and rapid inhibition of platelet aggregation compared to clopidogrel. A nearly complete inhibitory effect was observed at doses of 40 mg and higher in single-dose studies.
Experimental Protocols
The following protocols provide detailed methodologies for assessing the inhibitory effect of Regrelor on ADP-induced platelet aggregation.
Protocol 1: Ex Vivo Platelet Aggregation Assessment using Light Transmission Aggregometry (LTA)
This protocol is adapted for evaluating the effect of orally administered Regrelor.
1. Blood Collection and Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Collect whole blood from subjects via venipuncture into tubes containing 3.2% sodium citrate (B86180) (9:1 blood to anticoagulant ratio).
-
Process blood samples within 2 hours of collection.
-
To obtain PRP, centrifuge the whole blood at 150-200 x g for 15 minutes at room temperature.
-
Carefully aspirate the upper PRP layer and transfer it to a new polypropylene (B1209903) tube.
-
To obtain PPP, centrifuge the remaining blood at 1500-2000 x g for 15 minutes at room temperature.
-
Aspirate the supernatant (PPP) and transfer to a separate tube.
-
Adjust the platelet count of the PRP to 200-300 x 10^9/L using autologous PPP if necessary.
2. Light Transmission Aggregometry Procedure
-
Pre-warm the PRP and PPP samples to 37°C.
-
Calibrate the aggregometer by setting 0% light transmission with PRP and 100% light transmission with PPP.
-
Pipette 450 µL of PRP into a siliconized glass cuvette with a magnetic stir bar.
-
Place the cuvette in the heating block of the aggregometer and incubate for 5 minutes at 37°C with stirring (900-1100 rpm).
-
Add 50 µL of ADP solution to achieve a final concentration of 5-20 µM.
-
Record the change in light transmission for 5-10 minutes. The increase in light transmission corresponds to platelet aggregation.
-
The percentage of maximum aggregation is calculated by the aggregometer software.
3. Data Analysis
-
Calculate the percentage inhibition of platelet aggregation (%IPA) for each Regrelor dose group compared to a placebo or pre-dose baseline using the following formula: %IPA = [ (Max Aggregation_control - Max Aggregation_Regrelor) / Max Aggregation_control ] * 100
References
Application Notes and Protocols for Light Transmittance Aggregometry with Ticagrelor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for utilizing Light Transmittance Aggregometry (LTA) to assess the pharmacodynamic effects of ticagrelor (B1683153), a reversible P2Y12 receptor antagonist. Ticagrelor plays a crucial role in the prevention of atherothrombotic events in patients with acute coronary syndrome (ACS).[1] LTA is a widely recognized gold-standard method for in vitro evaluation of platelet function, measuring the increase in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.
Mechanism of Action of Ticagrelor
Ticagrelor, along with its active metabolite, reversibly binds to the platelet P2Y12 receptor, preventing adenosine (B11128) diphosphate (B83284) (ADP)-mediated platelet activation and aggregation.[2] Unlike thienopyridines such as clopidogrel, ticagrelor is not a prodrug and does not require metabolic activation to exert its antiplatelet effect, leading to a faster onset of action.[2][3] Its binding to the P2Y12 receptor is non-competitive with ADP, suggesting an allosteric mechanism of inhibition.[4] This blockade of the P2Y12 receptor inhibits downstream signaling pathways, ultimately preventing the conformational change and activation of the glycoprotein (B1211001) IIb/IIIa receptor, which is essential for fibrinogen binding and platelet aggregation.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of ticagrelor in inhibiting platelet aggregation as measured by LTA.
Table 1: Inhibition of Platelet Aggregation (IPA) with Different Doses of Ticagrelor
| Ticagrelor Dose | Median IPA (%) (Interquartile Range) |
| 50 mg twice daily | 75 (55–84) |
| 100 mg twice daily | 88 (82–95) |
| 200 mg twice daily | 95 (86–100) |
| 400 mg daily | 98 (88–100) |
Data extracted from a study measuring IPA at 4 hours after dosing on day 14.
Table 2: Comparison of Platelet Aggregation Inhibition between Ticagrelor, Clopidogrel, and Prasugrel
| Drug | Mean Platelet Inhibition (%) |
| Ticagrelor | 89.9 |
| Clopidogrel | 67.4 |
| Prasugrel | 85.2 |
This observational study evaluated the percentage of platelet inhibition in patients who underwent percutaneous coronary intervention (PCI).
Table 3: Residual Platelet Aggregation after Switching from Clopidogrel to Ticagrelor
| Time Point After First Ticagrelor Dose | Residual Aggregation (MEA, U) | Residual Aggregation (LTA, %) |
| Baseline (on Clopidogrel) | 34.4 ± 15.9 | 24 ± 14 |
| 2 hours | 17.9 ± 6.5 | 9 ± 3.5 |
| 6 hours | 14.8 ± 5.6 | Not Reported |
| 24 hours | 18.1 ± 8.3 | 9 ± 3.5 |
| 72 hours | 21.0 ± 7.4 | Not Reported |
Data are presented as mean ± standard deviation. MEA: Multiple Electrode Aggregometry. LTA: Light Transmittance Aggregometry.
Experimental Protocols
Principle of Light Transmittance Aggregometry
LTA measures the change in optical density of platelet-rich plasma (PRP) as platelets aggregate. In a resting state, platelets in PRP cause light to scatter, resulting in low light transmittance. Upon the addition of an agonist (e.g., ADP), platelets aggregate, leading to an increase in light transmission, which is recorded over time. The extent of aggregation is quantified as the percentage of change in light transmission relative to a platelet-poor plasma (PPP) blank (representing 100% aggregation).
Detailed Protocol for LTA with Ticagrelor
This protocol is a compilation of best practices and methodologies cited in the literature.
1. Materials and Reagents:
-
Anticoagulant: 3.2% or 3.8% buffered sodium citrate (B86180).
-
Agonist: Adenosine diphosphate (ADP) solution (e.g., 20 µM final concentration). Prepare fresh or store as single-use aliquots at -20°C or lower.
-
Control: Vehicle control for ticagrelor (if applicable).
-
Equipment:
-
Light Transmittance Aggregometer.
-
Calibrated pipettes.
-
Plastic or siliconized glass blood collection tubes.
-
Centrifuge capable of low and high speeds.
-
Aggregometer cuvettes with stir bars.
-
Water bath or heating block at 37°C.
-
2. Blood Sample Collection and Handling:
-
Draw whole blood by clean venipuncture, avoiding hemolysis and tissue fluid contamination.
-
Use a 19-21 gauge needle.
-
Discard the first few milliliters of blood.
-
Collect blood into tubes containing buffered sodium citrate (9 parts blood to 1 part anticoagulant).
-
Gently invert the tubes 3-5 times to ensure proper mixing.
-
Process the blood within 2 hours of collection. Do not refrigerate or expose to extreme temperatures.
3. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
PRP Preparation: Centrifuge the whole blood at 150-200 x g for 10-15 minutes at room temperature with the brake off. Carefully aspirate the supernatant (PRP) into a clean plastic tube.
-
PPP Preparation: Re-centrifuge the remaining blood at a higher speed (e.g., 2000-2500 x g) for 15-20 minutes to pellet the remaining cellular components. Aspirate the supernatant (PPP).
-
The platelet count in the PRP does not typically need to be adjusted unless it is outside the normal range.
4. LTA Procedure:
-
Turn on the aggregometer and allow it to warm up to 37°C.
-
Pipette the required volume of PPP into a cuvette and place it in the appropriate channel of the aggregometer to set the 100% aggregation baseline.
-
Pipette the same volume of PRP into a separate cuvette with a stir bar and place it in another channel to set the 0% aggregation baseline.
-
Transfer the PRP cuvette to a pre-warming well at 37°C for at least 5 minutes.
-
If testing the in vitro effect of ticagrelor, add the desired concentration of the drug or its vehicle to the PRP and incubate for a specified time (e.g., 5-15 minutes) at 37°C with stirring.
-
Move the PRP cuvette to the recording well.
-
Add the ADP agonist to the PRP to achieve the desired final concentration (e.g., 20 µM).
-
Record the change in light transmittance for a set period, typically 5-10 minutes.
5. Data Analysis:
-
The maximum percentage of aggregation is determined from the aggregation curve.
-
For drug inhibition studies, the percentage of inhibition of platelet aggregation (IPA) can be calculated as follows: IPA (%) = [ (Max. Aggregation of Control - Max. Aggregation of Ticagrelor) / Max. Aggregation of Control ] x 100
Visualizations
Caption: Ticagrelor's Mechanism of Action on the P2Y12 Signaling Pathway.
Caption: Standardized Workflow for Light Transmittance Aggregometry.
References
- 1. Oral antiplatelet therapy and platelet inhibition: An experience from a tertiary care center - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ticagrelor Inhibits Platelet Aggregation and Reduces Inflammatory Burden More than Clopidogrel in Patients with Stages 4 or 5 Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Ticagrelor binds to human P2Y(12) independently from ADP but antagonizes ADP-induced receptor signaling and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Regorafenib and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Regorafenib and its primary active metabolites, M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl), in biological matrices. The protocols are intended to guide researchers in developing and validating robust analytical methods for pharmacokinetic studies, therapeutic drug monitoring, and other research applications.
Introduction to Regorafenib and its Metabolism
Regorafenib is an oral multi-kinase inhibitor used in the treatment of various cancers, including metastatic colorectal cancer and gastrointestinal stromal tumors.[1][2] It functions by targeting multiple protein kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[3][4] Regorafenib is primarily metabolized in the liver by cytochrome P450 3A4 (CYP3A4) and uridine (B1682114) diphosphate-glucuronosyltransferase 1A9 (UGT1A9).[5] The main circulating and pharmacologically active metabolites are M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl). Both metabolites exhibit similar in vitro pharmacological activity to the parent drug. Given that the steady-state exposure to these metabolites is comparable to that of Regorafenib, their quantification is crucial for a comprehensive understanding of the drug's overall clinical activity and pharmacokinetic profile.
Analytical Methods for Quantification
The two primary analytical techniques for the quantification of Regorafenib and its metabolites in biological samples are High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a cost-effective and widely available method suitable for the quantification of Regorafenib in various sample types, including plasma and tumor tissue.
Protocol: Quantification of Regorafenib in Tumor Tissue by HPLC-UV
1. Sample Preparation (Protein Precipitation):
- Homogenize tumor tissue samples.
- To a known amount of tumor homogenate, add acetonitrile (B52724) for protein precipitation.
- Vortex the mixture vigorously.
- Centrifuge to pellet the precipitated proteins.
- Collect the supernatant for analysis.
2. Chromatographic Conditions:
- Column: C18 Ultrabase column.
- Mobile Phase: Gradient elution with Solvent A (0.1% Trifluoroacetic acid (TFA) in acetonitrile) and Solvent B (0.1% TFA in water).
- Detection Wavelength: 262 nm.
- Flow Rate: As per instrument optimization.
- Injection Volume: As per instrument optimization.
3. Calibration and Quantification:
- Prepare a series of calibration standards of Regorafenib in the appropriate matrix.
- The linear range is typically between 48.8 to 50,000 ng/mL.
- Generate a calibration curve by plotting the peak area against the concentration.
- Determine the concentration of Regorafenib in the samples by interpolating their peak areas from the calibration curve.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the simultaneous quantification of Regorafenib and its metabolites in biological matrices like plasma.
Protocol: Simultaneous Quantification of Regorafenib, M-2, and M-5 in Human Plasma by LC-MS/MS
1. Sample Preparation (Protein Precipitation):
- To a 50 µL plasma sample, add an internal standard (e.g., Sorafenib).
- Add acetonitrile to precipitate plasma proteins.
- Vortex the mixture.
- Centrifuge to pellet the proteins.
- Dilute the supernatant with a 0.1% (v/v) formic acid solution.
2. Chromatographic Conditions:
- Column: Hypersil Gold® column.
- Mobile Phase: Gradient elution with Mobile Phase A (10mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid) and Mobile Phase B (acetonitrile with 0.1% formic acid).
- Flow Rate: 0.3 mL/min.
3. Mass Spectrometry Conditions:
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Detection: Multiple Reaction Monitoring (MRM).
- Monitor two transitions for each analyte (one for quantification and one for confirmation).
- Specific mass transitions will need to be optimized for the instrument in use.
4. Calibration and Quantification:
- Prepare calibration standards in blank plasma.
- The linear range for Regorafenib and its metabolites is typically from 50 to 5,000 ng/mL.
- Generate a calibration curve using a weighted linear regression model (e.g., 1/x).
- Quantify the analytes in the samples based on the calibration curve.
Quantitative Data Summary
The following tables summarize the validation parameters for the described analytical methods.
Table 1: HPLC-UV Method for Regorafenib in Tumor Tissue
| Parameter | Result |
| Linearity Range | 48.8 - 50,000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Detection Wavelength | 262 nm |
Table 2: LC-MS/MS Method for Regorafenib and Metabolites in Human Plasma
| Parameter | Regorafenib | Metabolite M-2 | Metabolite M-5 |
| Linearity Range (ng/mL) | 10 - 10,000 | 10 - 10,000 | 10 - 10,000 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 5 | 5 | 5 |
| Intra-day Precision (%CV) | < 12.2% | < 12.3% | < 15.1% |
| Inter-day Precision (%CV) | < 12.2% | < 12.3% | < 15.1% |
| Intra-day Accuracy (%RE) | < 9.4% | < 8.0% | < 12.8% |
| Inter-day Accuracy (%RE) | < 9.4% | < 8.0% | < 12.8% |
| Extraction Recovery | > 81% | > 81% | > 81% |
Experimental Workflows and Signaling Pathways
Experimental Workflow Diagrams
Caption: Workflow for Quantification of Regorafenib by HPLC-UV.
Caption: Workflow for Quantification of Regorafenib and Metabolites by LC-MS/MS.
Regorafenib Signaling Pathway
Regorafenib is a multi-kinase inhibitor that targets several key signaling pathways involved in cancer progression.
Caption: Simplified Signaling Pathway of Regorafenib Inhibition.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Regrelor for Platelet Function Assays
This guide provides technical support for researchers and scientists using Regrelor, a reversible, competitive P2Y12 receptor antagonist, in platelet function assays.[1] It includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is Regrelor and how does it work?
A1: Regrelor is an experimental antiplatelet agent that functions as a reversible, competitive antagonist of the P2Y12 receptor on platelets.[1] The P2Y12 receptor plays a crucial role in platelet activation and aggregation.[2] By blocking this receptor, Regrelor prevents adenosine (B11128) diphosphate (B83284) (ADP) from binding and initiating the signaling cascade that leads to platelet aggregation.[1][3] Its mechanism is similar to other P2Y12 inhibitors like Ticagrelor and Cangrelor.
Q2: Which platelet function assays are most suitable for evaluating Regrelor?
A2: The most common and recommended assays for evaluating P2Y12 inhibitors like Regrelor are:
-
Light Transmission Aggregometry (LTA): Considered a gold standard for assessing platelet aggregation, LTA measures the change in light transmission through platelet-rich plasma (PRP) as platelets aggregate in response to an agonist like ADP.
-
Flow Cytometry (VASP Phosphorylation Assay): This is a highly specific method to assess P2Y12 receptor inhibition. The Vasodilator-Stimulated Phosphoprotein (VASP) assay measures the phosphorylation status of VASP, which is directly regulated by the P2Y12 signaling pathway. An inhibited P2Y12 receptor leads to higher VASP phosphorylation.
-
Whole Blood Impedance Aggregometry: This method measures platelet aggregation in a whole blood sample by detecting changes in electrical impedance as platelets adhere to electrodes.
Q3: What is the typical in vitro IC50 for Regrelor?
A3: The reported IC50 for Regrelor in antagonizing ADP-induced platelet aggregation is approximately 16 nM. This value serves as a starting point for determining the optimal concentration range in your specific experimental setup.
Q4: How long should I incubate platelets with Regrelor before starting the assay?
A4: As a reversible, competitive inhibitor, Regrelor acts quickly. Pre-incubation times of 5 to 15 minutes at room temperature are generally sufficient to achieve receptor binding equilibrium before adding an agonist. However, the optimal time should be determined empirically for your specific assay conditions.
Troubleshooting Guide
Q5: I am seeing incomplete or variable inhibition of platelet aggregation with Regrelor in my LTA assay. What could be the cause?
A5: Several factors can lead to inconsistent results in LTA:
-
Suboptimal Regrelor Concentration: Ensure you are using a concentration range that brackets the expected IC50 (e.g., 1 nM to 100 nM). Create a dose-response curve to determine the optimal inhibitory concentration.
-
High ADP Concentration: The concentration of the agonist (ADP) will influence the inhibitory effect of a competitive antagonist like Regrelor. If the ADP concentration is too high, it can overcome the inhibition. A common final concentration for ADP in LTA is 5-20 µM.
-
Pre-analytical Variables: Platelet function is highly sensitive to pre-analytical factors.
-
Blood Collection: Use a clean venipuncture to avoid premature platelet activation.
-
Anticoagulant: Use 3.2% sodium citrate (B86180). The blood-to-anticoagulant ratio must be correct.
-
Sample Handling: Avoid vigorous mixing or shaking. Samples should be kept at room temperature and tested within 2-4 hours of collection.
-
Platelet Count: LTA is not recommended for samples with low platelet counts (<150 G/L).
-
Q6: My VASP flow cytometry results show a low Platelet Reactivity Index (PRI), indicating poor inhibition, even at high Regrelor concentrations. Why?
A6: A low PRI suggests that the P2Y12 receptor is still active. Potential causes include:
-
Reagent Issues: Ensure the prostaglandin (B15479496) E1 (PGE1) and ADP reagents used in the VASP kit are properly stored and have not expired. PGE1 is crucial for inducing the baseline VASP phosphorylation.
-
Incorrect Gating: In your flow cytometry analysis, ensure you are correctly gating on the platelet population (e.g., using CD61 as a marker) and excluding leukocytes and debris.
-
Sample Stability: Although samples for VASP analysis can be stable for up to 48 hours, prolonged storage can affect results. It is best to process samples as soon as possible.
Quantitative Data Summary
Table 1: Recommended Concentration Ranges for Regrelor Optimization
| Assay Type | Agonist (Final Conc.) | Regrelor Concentration Range (Final) | Incubation Time | Expected Outcome |
| Light Transmission Aggregometry (LTA) | ADP (5-20 µM) | 1 nM - 500 nM | 10-15 min @ RT | Dose-dependent decrease in % aggregation |
| VASP Flow Cytometry | ADP (Varies by kit) | 1 nM - 500 nM | 10-15 min @ RT | Dose-dependent increase in PRI (%) |
| Whole Blood Aggregometry | ADP (5-20 µM) | 1 nM - 500 nM | 10-15 min @ RT | Dose-dependent decrease in aggregation units (AU) |
Table 2: Troubleshooting Common Quantitative Discrepancies
| Issue | Possible Cause | Recommended Action |
| High variability between replicates | Pipetting errors; Premature platelet activation | Use calibrated pipettes; Ensure gentle sample handling; Allow samples to rest for 30 min after preparation. |
| IC50 value is significantly higher than expected (16 nM) | High agonist (ADP) concentration; Inactive Regrelor stock | Titrate ADP concentration to the lowest level that gives a robust response; Prepare a fresh stock solution of Regrelor. |
| No inhibition observed at any concentration | Incorrect agonist used; Degraded Regrelor | Confirm you are using ADP as the agonist; Prepare fresh Regrelor solution; Verify the P2Y12 pathway is functional in your control samples. |
Experimental Protocols
Protocol 1: Optimizing Regrelor by Light Transmission Aggregometry (LTA)
-
Blood Collection: Draw whole blood into a tube containing 3.2% sodium citrate.
-
Prepare Platelet-Rich Plasma (PRP): Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off. Carefully collect the upper PRP layer.
-
Prepare Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to pellet all cellular components. Collect the supernatant (PPP). Use PPP to set the 100% aggregation baseline in the aggregometer.
-
Assay Preparation:
-
Aliquot 450 µL of PRP into aggregometer cuvettes with stir bars.
-
Add 50 µL of vehicle (e.g., saline or DMSO, depending on Regrelor solvent) or varying concentrations of Regrelor stock solution to achieve the desired final concentrations.
-
Place the cuvettes in the aggregometer and incubate for 10 minutes at 37°C.
-
-
Aggregation Measurement:
-
Set the 0% aggregation baseline using PRP and the 100% baseline using PPP.
-
Add 50 µL of ADP agonist (e.g., 50 µM stock for a 5 µM final concentration) to the cuvette.
-
Record the aggregation for 5-10 minutes.
-
-
Data Analysis: Determine the maximal aggregation percentage for each Regrelor concentration. Plot the % inhibition against the log of Regrelor concentration to calculate the IC50 value.
Protocol 2: Optimizing Regrelor by VASP Flow Cytometry
This protocol is based on commercially available VASP assay kits (e.g., from Stago or Biocytex).
-
Blood Collection: Collect whole blood in a 3.2% sodium citrate tube.
-
Sample Preparation:
-
In separate tubes, add whole blood.
-
Add vehicle or varying concentrations of Regrelor to each tube and incubate at room temperature for 10 minutes.
-
-
VASP Staining (General Steps):
-
To each tube, add PGE1 to stimulate maximal VASP phosphorylation (this will be your baseline for inhibition).
-
To a subset of tubes, add ADP to inhibit VASP phosphorylation. The degree to which Regrelor prevents this ADP-mediated inhibition is the measure of its activity.
-
Incubate as per the kit manufacturer's instructions (typically 10 minutes at RT).
-
-
Fixation and Permeabilization: Fix the cells and permeabilize the platelet membrane according to the kit protocol to allow the antibody to access the intracellular VASP protein.
-
Antibody Staining: Add the fluorescently labeled anti-pVASP (phosphorylated VASP) antibody and a platelet-specific marker like anti-CD61. Incubate in the dark.
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the platelet population (CD61-positive events).
-
Measure the Mean Fluorescence Intensity (MFI) of the pVASP signal in the PGE1-only (maximal phosphorylation) and PGE1+ADP (inhibited phosphorylation) samples for each Regrelor concentration.
-
-
Data Analysis: Calculate the Platelet Reactivity Index (PRI) using the formula provided by the manufacturer, typically:
-
PRI (%) = [ (MFI(PGE1) - MFI(PGE1+ADP+Regrelor)) / MFI(PGE1) ] x 100
-
Plot the PRI against the Regrelor concentration.
-
Visualizations
Caption: P2Y12 signaling pathway and site of Regrelor inhibition.
Caption: General workflow for optimizing Regrelor concentration.
Caption: Troubleshooting decision tree for weak Regrelor inhibition.
References
Technical Support Center: Overcoming Solubility Challenges with Regrelor Disodium
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility issues encountered during experiments with Regrelor disodium (B8443419). The information is designed to offer practical solutions and detailed protocols to ensure the successful use of this experimental antiplatelet compound in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is Regrelor disodium and why is its solubility important?
This compound is the disodium salt form of Regrelor, an experimental and potent P2Y12 receptor antagonist investigated for its antiplatelet activities.[1] As with many small molecule drugs, achieving adequate solubility is critical for its use in in vitro and in vivo studies to ensure accurate and reproducible results. The disodium salt formulation is intended to improve its aqueous solubility compared to the parent compound.
Q2: I am having trouble dissolving this compound in aqueous buffers like PBS. What should I do?
It is a common issue for complex organic molecules, even in their salt forms, to have limited solubility in purely aqueous solutions. If you are observing precipitation or incomplete dissolution in Phosphate-Buffered Saline (PBS), consider the following troubleshooting steps:
-
pH Adjustment: The solubility of compounds with ionizable groups can be highly pH-dependent. Although Regrelor is a disodium salt, the overall pH of the solution can still influence its solubility. Ensure your PBS is at the correct pH (typically 7.4 for physiological relevance).
-
Use of Co-solvents: For many research applications, the use of a small percentage of an organic co-solvent is an accepted practice to aid dissolution. Dimethyl sulfoxide (B87167) (DMSO) is a common choice.
-
Sonication: Gentle sonication can help to break up aggregates and enhance the dissolution of the powder.
-
Warming: Gently warming the solution (e.g., to 37°C) can also increase the solubility of some compounds. However, it is crucial to be mindful of the compound's stability at elevated temperatures.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
For preparing a concentrated stock solution, Dimethyl sulfoxide (DMSO) is a recommended solvent.[2][3] It is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds.[2][3] Once a concentrated stock is prepared in DMSO, it can be further diluted into aqueous buffers or cell culture media for your experiments. It is crucial to ensure that the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts or toxicity.
Q4: My this compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. How can I prevent this?
This is a common phenomenon known as "precipitation upon dilution." It occurs when a compound that is soluble in a high concentration of an organic solvent is rapidly transferred to an aqueous environment where its solubility is much lower. Here are some strategies to overcome this:
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent composition can sometimes keep the compound in solution.
-
Vortexing During Dilution: Add the DMSO stock to the aqueous buffer while vortexing or stirring vigorously. This rapid mixing can help to disperse the compound before it has a chance to precipitate.
-
Pluronic F-127: For in vitro assays, incorporating a small amount of a non-ionic surfactant like Pluronic F-127 in your final assay buffer can help to maintain the solubility of hydrophobic compounds.
Q5: How should I store this compound powder and its solutions?
For long-term storage, this compound powder should be kept in a cool, dry, and dark place. Based on stability studies of similar disodium salt compounds, reconstituted solutions in aqueous buffers are generally stable for shorter periods. For instance, solutions of pemetrexed (B1662193) disodium in 0.9% sodium chloride were found to be stable for up to 21 days when stored at 2-8°C, protected from light. Stock solutions in DMSO are typically more stable and can often be stored at -20°C for several months. However, it is always recommended to prepare fresh dilutions from the stock for each experiment.
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues with this compound.
| Problem | Possible Cause | Recommended Solution |
| This compound powder does not dissolve in aqueous buffer (e.g., PBS). | Low intrinsic aqueous solubility. | 1. Prepare a concentrated stock solution in 100% DMSO. 2. Use the DMSO stock for serial dilutions into your aqueous buffer. |
| Incorrect pH of the buffer. | Verify the pH of your buffer. For PBS, it should be approximately 7.4. | |
| Precipitation occurs upon dilution of the DMSO stock into aqueous buffer. | Rapid change in solvent polarity. | 1. Add the DMSO stock to the aqueous buffer while vortexing vigorously. 2. Perform a stepwise dilution. |
| The final concentration exceeds the aqueous solubility limit. | 1. Lower the final concentration of this compound in your assay. 2. Increase the percentage of co-solvent (e.g., DMSO) if your experimental system allows, but keep it minimal (ideally <0.5%). | |
| Cloudiness or turbidity is observed in the final solution. | Formation of fine precipitates or aggregates. | 1. Gently sonicate the final solution for a few minutes. 2. Consider adding a non-ionic surfactant like Pluronic F-127 (at a low concentration, e.g., 0.01-0.1%) to your buffer. |
| Inconsistent results between experiments. | Incomplete dissolution or precipitation during the experiment. | 1. Visually inspect your solutions for any signs of precipitation before and during the experiment. 2. Prepare fresh dilutions from your stock solution for each experiment to ensure consistency. |
Quantitative Solubility Data
While specific experimental solubility data for this compound is not widely published, the following table provides estimated solubility values based on its chemical structure as a disodium salt and data from structurally similar compounds. These values should be used as a guideline, and it is recommended to determine the precise solubility in your specific experimental systems.
| Solvent | Estimated Solubility (mg/mL) | Notes |
| Water | >10 mg/mL (estimated) | As a disodium salt, it is expected to have good aqueous solubility. The exact value may be pH-dependent. |
| DMSO | ≥20 mg/mL | Dimethyl sulfoxide is a strong solvent for many organic molecules. |
| Ethanol (B145695) | Sparingly Soluble | Solubility in ethanol is generally lower than in DMSO. A co-solvent system with water might be necessary. |
| PBS (pH 7.4) | >10 mg/mL (estimated) | Similar to water, good solubility is expected due to the salt form. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 576.41 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Microcentrifuge tubes or vials
Procedure:
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.76 mg of the powder.
-
Add the appropriate volume of DMSO to the powder.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication may be used if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C in a tightly sealed container, protected from light.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
Materials:
-
10 mM this compound stock solution in DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4, or other desired aqueous buffer
-
Vortex mixer
Procedure:
-
Bring the 10 mM stock solution and the aqueous buffer to room temperature.
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the stock solution needed.
-
While vortexing the aqueous buffer, slowly add the calculated volume of the DMSO stock solution dropwise to the buffer.
-
Continue vortexing for another 30 seconds to ensure thorough mixing.
-
Use the freshly prepared working solution immediately for your experiments.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Logical workflow for troubleshooting solubility problems.
Caption: P2Y12 signaling pathway and the inhibitory action of Regrelor.
References
Impact of plasma protein binding on Regrelor activity
Welcome to the Regrelor Technical Support Center. This resource provides detailed guidance for researchers, scientists, and drug development professionals on the impact of plasma protein binding (PPB) on the activity of Regrelor, a novel, reversible P2Y12 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle governing Regrelor's activity in relation to plasma protein binding?
A1: The activity of Regrelor is governed by the "free drug hypothesis," which states that only the unbound or "free" fraction of a drug in plasma is able to diffuse across membranes, interact with its target receptor (the P2Y12 receptor), and be cleared by metabolic processes.[1][2][3] The portion of Regrelor that is bound to plasma proteins is considered pharmacologically inactive and acts as a circulating reservoir.[3][4]
Q2: How does the high degree of plasma protein binding affect Regrelor's pharmacokinetic profile?
A2: High plasma protein binding significantly influences Regrelor's absorption, distribution, metabolism, and excretion (ADME) properties. It generally reduces the apparent volume of distribution, confining the drug primarily to the vascular space. It also slows down metabolism and clearance, as only the unbound fraction is available to be processed by enzymes in the liver or excreted by the kidneys, which can prolong its elimination half-life.
Q3: Which plasma proteins does Regrelor primarily bind to?
A3: Regrelor, like many drugs, primarily binds to human serum albumin (HSA) and, to a lesser extent, α1-acid glycoprotein (B1211001) (AAG). Albumin is the most abundant protein in plasma and has multiple binding sites. The extent of binding can be influenced by the concentrations of these proteins, which can vary in certain disease states.
Q4: How can drug-drug interactions impact the free concentration of Regrelor?
A4: Co-administration of other highly protein-bound drugs can lead to competitive displacement. If another drug with a high affinity for the same binding site on a plasma protein is introduced, it can displace Regrelor, thereby increasing its free fraction. This elevation in unbound Regrelor concentration can potentially enhance its pharmacological effect and increase the risk of adverse events, such as bleeding.
Troubleshooting Experimental Assays
Q1: My in vitro measurements of Regrelor's potency are not correlating well with the observed in vivo efficacy. What could be the issue?
A1: This discrepancy often arises from the high plasma protein binding of Regrelor. Standard in vitro assays are typically conducted in buffer or media with low protein content, measuring the total drug concentration's effect. However, in vivo, over 99% of Regrelor is bound and inactive. The effective concentration at the target site is the unbound concentration. It is crucial to either measure the unbound concentration in your in vitro system or adjust your calculations to account for the fraction unbound (fu) in plasma to establish a proper in vitro-in vivo correlation (IVIVC).
Q2: I am observing significant variability in my plasma protein binding measurements between experiments. What are the common causes?
A2: High variability can stem from several factors:
-
Non-Specific Binding (NSB): Regrelor may be adsorbing to the surfaces of your experimental apparatus (e.g., dialysis membrane, ultrafiltration device, plasticware). It is essential to assess mass balance and recovery to quantify this.
-
Compound Instability: If Regrelor is unstable in plasma over the course of a long incubation (like in equilibrium dialysis), the results will be skewed. Consider using a shorter method like ultrafiltration if stability is a concern.
-
Experimental Conditions: Minor variations in pH or temperature can alter protein conformation and binding affinity. Ensure these parameters are strictly controlled at physiological conditions (pH 7.4, 37°C).
-
Plasma Source and Quality: Using plasma from different lots or sources, or plasma that has undergone freeze-thaw cycles, can introduce variability.
Q3: The recovery of Regrelor in my equilibrium dialysis assay is below 80%. How can I troubleshoot this?
A3: Low recovery is a classic sign of non-specific binding to the dialysis device.
-
Pre-saturation: Try pre-treating the dialysis membrane and device with a solution of the compound to saturate the non-specific binding sites before starting the actual experiment.
-
Reduce Surface Area: If possible, use devices with a lower surface area-to-volume ratio.
-
Alternative Method: For highly lipophilic or "sticky" compounds, methods like ultrafiltration might yield better recovery, although they have their own susceptibility to NSB. Always calculate the mass balance to understand where the compound is being lost.
Quantitative Data Summary
The following table summarizes the key plasma protein binding parameters for Regrelor, based on typical values for a highly-bound oral antiplatelet agent.
| Parameter | Human | Rat | Dog | Monkey | Major Binding Proteins |
| % Bound | >99.5% | 98.2% | 99.1% | 99.3% | Human Serum Albumin (HSA), α1-Acid Glycoprotein (AAG) |
| Unbound Fraction (fu) | <0.005 | 0.018 | 0.009 | 0.007 | N/A |
| Binding Affinity (Kd) to HSA | ~0.5 µM | - | - | - | N/A |
Diagrams: Pathways and Workflows
Logical Relationship of PPB and Regrelor Activity
References
Technical Support Center: Addressing Off-Target Effects of Regrelor in Cell-Based Assays
Welcome to the Regrelor Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of Regrelor, a novel P2Y12 receptor antagonist, in cell-based assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential off-target effects, ensuring the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Regrelor?
Regrelor is a selective and reversible antagonist of the P2Y12 receptor, a G protein-coupled receptor (GPCR) predominantly expressed on the surface of platelets.[1][2] By blocking the binding of its endogenous ligand, adenosine (B11128) diphosphate (B83284) (ADP), Regrelor inhibits downstream signaling pathways that lead to platelet activation and aggregation.[1][3][4]
Q2: What is the expected downstream signaling pathway of P2Y12 receptor inhibition by Regrelor?
The P2Y12 receptor is coupled to the Gαi protein. Upon ADP binding, Gαi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. P2Y12 activation also stimulates the phosphoinositide 3-kinase (PI3K)-Akt signaling pathway. Therefore, treatment with Regrelor is expected to increase cAMP levels and inhibit the PI3K/Akt pathway in cells expressing the P2Y12 receptor.
Q3: What are the potential off-target effects of Regrelor?
While Regrelor is designed to be a selective P2Y12 inhibitor, like many small molecules, it may exhibit off-target effects, particularly at higher concentrations. One potential off-target effect, observed with structurally similar compounds like ticagrelor, is the inhibition of the equilibrative nucleoside transporter 1 (ENT1). This can lead to an increase in extracellular adenosine concentrations, which may have various physiological effects.
Q4: How can I differentiate between on-target and off-target effects of Regrelor in my cell-based assays?
Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. The following strategies are recommended:
-
Use a structurally unrelated P2Y12 inhibitor: Compare the phenotype observed with Regrelor to that of another P2Y12 inhibitor with a different chemical scaffold. A consistent phenotype across different inhibitors suggests an on-target effect.
-
Genetic knockdown or knockout of the P2Y12 receptor: Use techniques like siRNA or CRISPR-Cas9 to reduce or eliminate the expression of the P2Y12 receptor. If the phenotype observed with Regrelor is diminished or absent in the knockdown/knockout cells, it strongly indicates an on-target effect.
-
Dose-response analysis: On-target effects typically occur at lower concentrations of the inhibitor, while off-target effects may only appear at higher concentrations. Performing a dose-response curve can help identify the optimal concentration range for on-target activity.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected results in cell viability/cytotoxicity assays.
| Potential Cause | Recommended Action |
| Off-target cytotoxicity | At high concentrations, Regrelor may induce cytotoxicity through off-target mechanisms. |
| Solution: Perform a dose-response experiment to determine the IC50 for cytotoxicity and use Regrelor at concentrations well below this value for your functional assays. | |
| Cell line sensitivity | Different cell lines may have varying sensitivities to Regrelor due to differences in the expression of off-target proteins. |
| Solution: If possible, test the effect of Regrelor on a control cell line that does not express the P2Y12 receptor. |
Representative Cytotoxicity Data for P2Y12 Inhibitors
| Compound | Cell Line | Assay | IC50 (µM) |
| Ticagrelor | L-929 | MTT | 333.3 |
| Ticagrelor | SVEC 4-10 | MTT | 366.7 |
| GTDC (novel P2Y12 inhibitor) | Platelets | Aggregation | 9.09 |
| Clopidogrel Active Metabolite | Platelets | Aggregation | Not specified |
Issue 2: Phenotypic effects of Regrelor do not correlate with P2Y12 receptor expression levels.
| Potential Cause | Recommended Action |
| Off-target effects are dominant | The observed phenotype may be primarily driven by an off-target interaction of Regrelor. |
| Solution: Employ genetic validation techniques such as siRNA knockdown or CRISPR-Cas9 knockout of the P2Y12 receptor to confirm if the phenotype is dependent on the target. | |
| Presence of other purinergic receptors | The cells may express other P2Y receptors that could be affected by Regrelor at higher concentrations. |
| Solution: Use selective antagonists for other P2Y receptors to rule out their involvement. |
Issue 3: Difficulty in confirming target engagement of Regrelor with the P2Y12 receptor.
| Potential Cause | Recommended Action |
| Assay conditions are not optimal | The conditions for your target engagement assay (e.g., CETSA) may not be suitable for a membrane protein like the P2Y12 receptor. |
| Solution: Optimize the CETSA protocol for membrane proteins, including the use of appropriate detergents for cell lysis after the heat challenge. | |
| Antibody quality is poor | The antibody used for detecting the P2Y12 receptor in your Western blot may be of low quality or not specific. |
| Solution: Validate your primary antibody for specificity and sensitivity using positive and negative controls (e.g., cells with and without P2Y12 expression). |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Regrelor Target Engagement
This protocol is adapted for membrane proteins to verify the direct binding of Regrelor to the P2Y12 receptor in a cellular context.
Materials:
-
Cells expressing P2Y12 receptor
-
Regrelor
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer with mild detergent (e.g., 0.4% NP-40)
-
Protease inhibitors
-
Antibody against P2Y12 receptor
-
Secondary antibody
-
Western blot reagents and equipment
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of Regrelor or vehicle (DMSO) for 1 hour at 37°C.
-
Heat Shock: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Add lysis buffer containing a mild detergent and protease inhibitors to each tube and incubate on ice for 20 minutes.
-
Centrifugation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and quantify the amount of soluble P2Y12 receptor using Western blotting.
-
Data Analysis: Plot the band intensity of the P2Y12 receptor against the temperature for both Regrelor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of Regrelor indicates target engagement.
Protocol 2: siRNA-Mediated Knockdown of the P2Y12 Receptor
This protocol describes the transient knockdown of the P2Y12 receptor to validate the on-target effects of Regrelor.
Materials:
-
siRNA targeting the P2Y12 receptor
-
Scrambled (non-targeting) siRNA control
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Cells expressing the P2Y12 receptor
Procedure:
-
Cell Seeding: Seed cells in a 12-well plate to achieve 50-70% confluency on the day of transfection.
-
Transfection Complex Preparation:
-
Dilute P2Y12 siRNA or scrambled siRNA in Opti-MEM.
-
Dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and transfection reagent and incubate for 5 minutes at room temperature.
-
-
Transfection: Add the transfection complexes to the cells and incubate for 24-72 hours.
-
Validation of Knockdown: Harvest a subset of cells to confirm the reduction of P2Y12 expression by qPCR or Western blot.
-
Phenotypic Assay: Treat the remaining P2Y12 knockdown and control cells with Regrelor and perform your functional assay to assess the phenotypic outcome.
Protocol 3: Platelet Aggregation Assay
This protocol is a standard method to assess the functional effect of P2Y12 inhibitors like Regrelor on platelet aggregation.
Materials:
-
Freshly drawn human blood in 3.2% sodium citrate
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Regrelor or vehicle control (DMSO)
-
ADP (agonist)
-
Aggregometer
Procedure:
-
PRP Preparation: Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain PRP. Centrifuge the remaining blood at 1500 x g for 15 minutes to obtain PPP.
-
Instrument Setup: Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Incubation: Add PRP to a cuvette with a stir bar and incubate with Regrelor or vehicle for a specified time (e.g., 5-15 minutes) at 37°C.
-
Aggregation Measurement: Add ADP to the cuvette to induce platelet aggregation and record the change in light transmittance for 5-10 minutes.
-
Data Analysis: Calculate the percentage of inhibition of platelet aggregation by comparing the aggregation in the presence of Regrelor to the vehicle control.
Representative Dose-Response Data for P2Y12 Inhibitors in Platelet Aggregation Assay
| Inhibitor | Agonist (ADP) Concentration | Inhibitor Concentration | % Inhibition of Platelet Aggregation |
| Regrelor (Hypothetical) | 10 µM | 0.1 µM | 25% |
| 1 µM | 60% | ||
| 10 µM | 95% | ||
| Ticagrelor | 10 µM | 0.1 µM | 30% |
| 1 µM | 70% | ||
| 10 µM | 98% |
Protocol 4: Flow Cytometry for P-selectin Expression
This protocol measures the expression of P-selectin on the platelet surface, a marker of platelet activation, and is useful for assessing the inhibitory effect of Regrelor.
Materials:
-
Whole blood or PRP
-
Regrelor or vehicle control (DMSO)
-
ADP (agonist)
-
Fluorescently labeled antibodies (e.g., anti-CD61-FITC for platelet identification, anti-CD62P-PE for P-selectin)
-
Flow cytometer
Procedure:
-
Sample Treatment: Incubate whole blood or PRP with Regrelor or vehicle, followed by stimulation with ADP.
-
Antibody Staining: Add the fluorescently labeled antibodies to the samples and incubate in the dark at room temperature.
-
Fixation (Optional): Fix the samples with 1% paraformaldehyde.
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer, gating on the platelet population (CD61-positive events).
-
Data Analysis: Determine the percentage of P-selectin positive platelets and the mean fluorescence intensity (MFI) to quantify the level of platelet activation.
For further assistance, please contact our technical support team.
References
Technical Support Center: Managing Bleeding Complications Associated with Regrelor
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to managing bleeding complications in animal models treated with Regrelor, a potent P2Y12 receptor antagonist. Given the limited publicly available preclinical data specific to Regrelor, this guide leverages information from similar intravenous, reversible P2Y12 inhibitors, such as Cangrelor, to provide relevant troubleshooting advice and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Regrelor and how does it lead to bleeding?
A1: Regrelor is a selective and reversible P2Y12 platelet receptor antagonist that inhibits adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet aggregation.[1] By blocking the P2Y12 receptor, Regrelor prevents the downstream signaling required for platelet activation and aggregation, a critical step in the formation of a hemostatic plug at a site of vascular injury. This potent antiplatelet effect, while therapeutically beneficial for preventing thrombosis, inherently increases the risk of bleeding complications by impairing the animal's ability to form clots in response to injury.
Q2: What are the common bleeding manifestations observed in animal models treated with Regrelor-like P2Y12 inhibitors?
A2: In preclinical studies, bleeding events can range from minor to severe. Common observations in animal models may include prolonged bleeding from surgical sites or induced injuries (e.g., tail transection), hematoma formation, and gastrointestinal bleeding.[2][3] In some cases, spontaneous bleeding may occur, particularly at higher doses.
Q3: Are there any known reversal agents or antidotes for Regrelor?
A3: Currently, there is no specific antidote commercially available for Regrelor or other direct-acting P2Y12 inhibitors like Cangrelor.[4] Management of severe bleeding primarily relies on supportive care and non-specific hemostatic agents.
Q4: How can I minimize the risk of bleeding in my animal studies while maintaining the antithrombotic efficacy of Regrelor?
A4: Minimizing bleeding risk involves careful experimental design and execution. Key considerations include:
-
Dose optimization: Conduct dose-ranging studies to identify the lowest effective dose of Regrelor that achieves the desired antiplatelet effect without causing excessive bleeding.
-
Animal model selection: Be aware that different animal strains and species can have varying sensitivities to antiplatelet agents.
-
Standardized procedures: Ensure that all surgical and experimental procedures are highly standardized to minimize variability in tissue trauma.[5]
-
Close monitoring: Implement a robust monitoring plan to detect early signs of bleeding.
Troubleshooting Guides
Issue 1: Excessive Bleeding in a Tail Bleeding Assay (Mouse or Rat Model)
| Possible Cause | Troubleshooting Step |
| Regrelor Dose Too High | Review the dose-response relationship for Regrelor in your specific animal strain. Consider reducing the dose to a lower, yet still therapeutically relevant, level. |
| Improper Tail Transection Technique | Ensure the tail transection is standardized. A cut that is too deep or involves the tail artery can lead to excessive bleeding that is not representative of the drug's effect on hemostasis. Utilize a template for consistent transection length. |
| Animal Strain Sensitivity | Certain mouse or rat strains may be more sensitive to anticoagulants. If possible, compare the bleeding response in a different, less sensitive strain. |
| Hypothermia | Anesthetized animals are prone to hypothermia, which can impair coagulation. Maintain the animal's body temperature using a heating pad or lamp. |
| Combined Effects with Other Test Agents | If Regrelor is being co-administered with other compounds, consider the possibility of a synergistic effect on bleeding. Test each agent individually to isolate the cause. |
Issue 2: Spontaneous Hemorrhage or Hematoma Formation
| Possible Cause | Troubleshooting Step |
| High Dose or Overdose | Immediately discontinue Regrelor administration. Provide supportive care, including fluid replacement if necessary. Monitor vital signs closely. |
| Underlying Coagulopathy | Screen animals for any pre-existing coagulation disorders before study initiation. |
| Trauma During Handling or Housing | Handle animals with care to avoid accidental injuries. Ensure housing conditions are safe and do not pose a risk of trauma. |
Experimental Protocols
Protocol 1: Rat Tail Bleeding Time Assay
Objective: To assess the effect of Regrelor on primary hemostasis.
Materials:
-
Rat restraint device
-
Scalpel or standardized blade
-
37°C saline bath
-
Filter paper
-
Stopwatch
Procedure:
-
Anesthetize the rat according to your institution's approved protocol.
-
Place the rat in the restraint device, allowing the tail to be accessible.
-
Submerge the distal 3 cm of the tail in the 37°C saline bath for 2 minutes to standardize temperature and vasodilation.
-
Gently blot the tail dry.
-
Make a standardized 3 mm transection of the tail tip using a sharp scalpel.
-
Immediately start the stopwatch and immerse the tail back into the 37°C saline.
-
Observe for the cessation of bleeding, defined as the absence of blood flow for at least 30 seconds.
-
Record the bleeding time. If bleeding persists beyond a pre-determined cutoff time (e.g., 1800 seconds), terminate the experiment and record the cutoff time.
Protocol 2: Management of Severe Bleeding
Objective: To provide a framework for managing a severe bleeding event in an animal treated with Regrelor.
Procedure:
-
Discontinue Regrelor: Immediately stop the administration of the drug.
-
Apply Local Hemostasis: For accessible bleeding sites, apply direct pressure. Topical hemostatic agents may also be considered.
-
Supportive Care:
-
Administer intravenous fluids to maintain blood pressure and tissue perfusion.
-
Keep the animal warm to prevent hypothermia-induced coagulopathy.
-
-
Consider Platelet Transfusion: If available and appropriate for the animal model, platelet transfusion is a primary option to counteract the effects of Regrelor. The efficacy of platelet transfusion may be reduced if administered shortly after the last dose of an irreversible P2Y12 inhibitor, but may be more effective with a reversible agent like Regrelor.
-
Monitor Hemostasis: Continuously monitor the animal for signs of ongoing bleeding and assess vital signs.
Quantitative Data Summary
Table 1: Comparative Bleeding Risk of P2Y12 Inhibitors (Clinical Data)
| P2Y12 Inhibitor | Comparison | Bleeding Outcome | Key Finding | Citation |
| Ticagrelor | vs. Clopidogrel | Major Bleeding (PLATO trial) | No significant difference in overall major bleeding. | |
| Ticagrelor | vs. Clopidogrel | Non-CABG Major Bleeding (PLATO trial) | Higher rate of non-CABG major bleeding with ticagrelor. | |
| Prasugrel | vs. Clopidogrel | Major Bleeding (TRITON-TIMI 38) | Significantly higher risk of major bleeding with prasugrel. | |
| Ticagrelor | vs. Clopidogrel | Real-world bleeding events | More than twice as many bleeding events with a ticagrelor-based strategy. |
Note: This table presents clinical data for oral P2Y12 inhibitors, as direct preclinical comparative bleeding data for Regrelor is not available. These findings highlight the class effect of increased bleeding risk with more potent P2Y12 inhibition.
Visualizations
References
- 1. Cangrelor: A New Route for P2Y12 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Risk of Hospitalized Bleeding of P2Y12 Inhibitors for Secondary Prophylaxis in Acute Coronary Syndrome After Percutaneous Coronary Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cangrelor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Reversal agents for direct oral anticoagulants: A focused review - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
In Vitro Showdown: A Head-to-Head Comparison of the P2Y12 Inhibitors Regrelor and Ticagrelor
For Immediate Release
In the landscape of antiplatelet therapy, the P2Y12 receptor remains a critical target for the prevention of thrombotic events. This guide provides a detailed in vitro comparison of two P2Y12 inhibitors: Regrelor (INS50589), an experimental agent whose development was halted, and ticagrelor (B1683153), a widely used clinical antiplatelet drug. This document is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their pharmacological properties based on available in vitro data.
At a Glance: Key In Vitro Pharmacodynamic Properties
The following table summarizes the core in vitro characteristics of Regrelor and ticagrelor, highlighting their distinct mechanisms of action and potencies in inhibiting platelet function.
| Parameter | Regrelor (INS50589) | Ticagrelor |
| Target | P2Y12 Receptor | P2Y12 Receptor |
| Mechanism of Action | Reversible, Competitive Antagonist | Reversible, Non-competitive Antagonist |
| Binding Affinity (Ki) | Not available in public literature | 4.3 ± 1.3 nM (competitive with [33P]2MeS-ADP)[1] |
| Dissociation Constant (Kd) | Not available in public literature | 10.5 nM[2] |
| Inhibition of ADP-Induced Platelet Aggregation (IC50) | 16 nM | ~29.5% platelet reactivity index at 1.5 µM |
Delving into the Mechanisms: A Tale of Two Inhibitors
Regrelor and ticagrelor, while both targeting the P2Y12 receptor, do so through fundamentally different mechanisms. Regrelor acts as a competitive antagonist , meaning it directly competes with the natural agonist, adenosine (B11128) diphosphate (B83284) (ADP), for the same binding site on the P2Y12 receptor. Its binding is reversible, allowing for a relatively rapid restoration of platelet function upon its removal.
In contrast, ticagrelor is a non-competitive antagonist . It binds to a site on the P2Y12 receptor that is distinct from the ADP binding site. This allosteric binding induces a conformational change in the receptor that prevents its activation, even when ADP is bound. Like Regrelor, ticagrelor's binding is reversible.
dot
Caption: Mechanisms of P2Y12 Receptor Inhibition.
Signaling Under Blockade: The P2Y12 Pathway
Both Regrelor and ticagrelor interrupt the signaling cascade initiated by ADP binding to the P2Y12 receptor. This G protein-coupled receptor, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Lower cAMP levels relieve the inhibition of platelet activation and aggregation. By blocking the P2Y12 receptor, these drugs maintain higher cAMP levels, thus preventing platelet activation and subsequent thrombus formation.
dot
Caption: P2Y12 Receptor Signaling Pathway.
Experimental Protocols
The in vitro data presented in this guide are primarily derived from platelet aggregation assays and receptor binding studies. Below are generalized protocols for these key experiments.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the change in light transmission through a platelet suspension as platelets aggregate in response to an agonist.
-
Preparation of Platelet-Rich Plasma (PRP):
-
Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., sodium citrate).
-
The blood is centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes to separate the PRP from red and white blood cells.
-
The PRP is carefully collected.
-
-
Assay Procedure:
-
PRP is placed in an aggregometer cuvette with a stir bar and warmed to 37°C.
-
A baseline light transmission is established.
-
The test compound (Regrelor or ticagrelor) or vehicle is added to the PRP and incubated for a specified time.
-
A platelet agonist, typically ADP, is added to induce aggregation.
-
The change in light transmission is recorded over time as platelets aggregate.
-
-
Data Analysis:
-
The maximum platelet aggregation is determined and expressed as a percentage.
-
For IC50 determination, various concentrations of the inhibitor are tested, and the concentration that produces 50% inhibition of the maximum aggregation is calculated.
-
dot
Caption: Platelet Aggregation Assay Workflow.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a drug to its target receptor.
-
Membrane Preparation:
-
Cell membranes expressing the P2Y12 receptor (e.g., from transfected cell lines or human platelets) are prepared.
-
-
Assay Procedure:
-
The membranes are incubated with a radiolabeled ligand that is known to bind to the P2Y12 receptor (e.g., [33P]2MeS-ADP).
-
Increasing concentrations of the unlabeled test compound (e.g., ticagrelor) are added to compete with the radioligand for binding.
-
The mixture is incubated to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
The bound and free radioligand are separated (e.g., by filtration).
-
The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
-
Data Analysis:
-
The data are used to calculate the Ki, a measure of the binding affinity of the test compound.
-
Conclusion
The in vitro data reveal that while both Regrelor and ticagrelor are reversible inhibitors of the P2Y12 receptor, they possess distinct mechanisms of action. Regrelor acts as a competitive antagonist, whereas ticagrelor functions as a non-competitive antagonist. Based on the available IC50 and Ki values, both compounds demonstrate high potency in inhibiting P2Y12-mediated platelet aggregation in vitro. The discontinuation of Regrelor's clinical development due to safety concerns underscores the critical importance of translating in vitro findings to in vivo and clinical settings. This comparative guide provides a foundational understanding of the in vitro pharmacological profiles of these two P2Y12 inhibitors for the scientific community.
References
Cross-Reactivity of Antiplatelet Drug Antibodies with Cangrelor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of anti-drug antibodies (ADAs) against antiplatelet agents can have significant clinical implications, ranging from hypersensitivity reactions to a reduction in therapeutic efficacy. A critical concern in this context is the potential for cross-reactivity, where antibodies developed against one drug recognize and interact with another. This guide provides a comprehensive comparison of Cangrelor (B105443) (erroneously referred to as Regrelor in some instances) with other P2Y12 inhibitors, focusing on the potential for anti-drug antibody cross-reactivity.
Executive Summary
Direct experimental data on the cross-reactivity of anti-drug antibodies between Cangrelor and other P2Y12 inhibitors is currently limited in publicly available literature. However, an analysis of their structural differences, mechanisms of action, and available clinical observations of hypersensitivity reactions can provide valuable insights for researchers and drug development professionals.
Cangrelor's distinct chemical structure as a cyclopentyl-triazolo-pyrimidine, compared to the thienopyridine class of drugs (clopidogrel and prasugrel), suggests a lower likelihood of immunological cross-reactivity based on molecular recognition. Cases of hypersensitivity cross-reactivity between structurally dissimilar P2Y12 inhibitors have been reported, pointing towards a potential mechanism related to the shared therapeutic target rather than specific antibody-drug interactions. This guide will delve into these aspects, presenting the available, albeit limited, data and outlining the experimental protocols necessary for a definitive assessment of antibody cross-reactivity.
Comparative Analysis of P2Y12 Inhibitors
A key factor in predicting immunological cross-reactivity is the structural similarity between drugs. P2Y12 inhibitors can be broadly categorized into distinct chemical classes.
| Drug | Chemical Class | Binding to P2Y12 Receptor |
| Cangrelor | Cyclopentyl-triazolo-pyrimidine | Reversible |
| Ticagrelor | Cyclopentyl-triazolo-pyrimidine | Reversible |
| Clopidogrel (B1663587) | Thienopyridine | Irreversible |
| Prasugrel | Thienopyridine | Irreversible |
Table 1: Chemical Classification and Receptor Binding of P2Y12 Inhibitors.
The structural dissimilarity between the cyclopentyl-triazolo-pyrimidines (Cangrelor, Ticagrelor) and the thienopyridines (Clopidogrel, Prasugrel) is a significant factor that would theoretically limit the cross-reactivity of antibodies that recognize specific structural epitopes of the drug molecules.
Evidence on Cross-Reactivity
While direct studies on antibody cross-reactivity with Cangrelor are scarce, some clinical observations on hypersensitivity reactions offer indirect evidence. A case report has documented cross-reactive hypersensitivity between the thienopyridines (clopidogrel and prasugrel) and the structurally different ticagrelor.[1] The authors of the report postulate that this could be due to a common mechanism of action related to P2Y12 receptor inhibition rather than an immunologically mediated recognition of the drug's structure.[1] This suggests that some reported "cross-reactivity" may be a pharmacodynamic effect rather than a true immunological cross-reaction.
Immunogenicity of Cangrelor
Data from the CHAMPION trials, a series of large clinical studies on Cangrelor, indicate a low incidence of acquired thrombocytopenia (a potential indicator of drug-induced antibodies) at 0.8%.[2] However, these trials did not specifically report on the incidence of anti-Cangrelor antibody formation or systematically investigate their cross-reactivity. There are case reports of thrombocytopenia associated with Cangrelor use, but these do not provide definitive evidence of an antibody-mediated mechanism or cross-reactivity with other drugs.[3][4]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and how to experimentally assess antibody interactions, it is crucial to visualize the relevant biological pathways and laboratory procedures.
The above diagram illustrates the central role of the P2Y12 receptor in ADP-mediated platelet activation and how different classes of inhibitors block this pathway.
Experimental Protocols for Assessing Cross-Reactivity
To definitively assess the cross-reactivity of anti-drug antibodies, specific immunoassays are required. The following outlines a general experimental workflow for a competitive immunoassay to test for such cross-reactivity.
Detailed Methodologies:
-
Competitive Enzyme-Linked Immunosorbent Assay (ELISA):
-
Coating: Microtiter plates are coated with a conjugate of the primary drug (e.g., clopidogrel) and a carrier protein.
-
Blocking: Plates are blocked to prevent non-specific binding.
-
Competition: Patient serum (containing potential anti-clopidogrel antibodies) is pre-incubated with varying concentrations of the test drug (e.g., Cangrelor).
-
Incubation: The serum-drug mixture is added to the coated plates. If Cangrelor cross-reacts with the anti-clopidogrel antibodies, it will compete with the coated clopidogrel for antibody binding.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes human IgG is added.
-
Signal Generation: A substrate is added, and the resulting signal is measured. A decrease in signal in the presence of Cangrelor would indicate cross-reactivity.
-
-
Flow Cytometry-Based Assays:
-
Platelet Preparation: Healthy donor platelets are isolated.
-
Incubation: Platelets are incubated with patient serum in the presence of the primary drug (e.g., prasugrel) to allow antibody binding.
-
Cross-Reactivity Assessment: In parallel, platelets are incubated with patient serum in the presence of the test drug (e.g., Cangrelor).
-
Staining: Platelets are stained with a fluorescently labeled anti-human IgG antibody.
-
Analysis: The fluorescence intensity of the platelets is measured by flow cytometry. A significant increase in fluorescence in the presence of Cangrelor would suggest cross-reactivity.
-
Logical Framework for Assessing Cross-Reactivity Risk
The following diagram outlines the logical steps a researcher or drug developer should take when evaluating the potential for cross-reactivity.
Conclusion and Future Directions
The current body of evidence suggests that the risk of true immunological cross-reactivity between Cangrelor and thienopyridine antiplatelet agents is likely low due to their distinct chemical structures. However, the possibility of pharmacodynamic interactions or hypersensitivity reactions related to the shared P2Y12 inhibitory mechanism cannot be entirely dismissed.
References
- 1. Oral antiplatelet agent hypersensitivity and cross-reactivity managed by successful desensitisation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Navigating P2Y12 inhibition in the labyrinth of cardio-oncology care: cangrelor bridging in patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cangrelor for cardiopulmonary bypass in delayed-onset heparin-induced thrombocytopenia: a case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating the Specificity of a Novel P2Y12 Receptor Antagonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the specificity of a novel P2Y12 receptor antagonist, exemplified by the investigational compound "Regrelor." Due to the limited publicly available data on Regrelor, this document serves as a methodological template, outlining the necessary experiments and data presentation required for a thorough evaluation. To provide a clear benchmark, this guide incorporates comparative data for established P2Y12 receptor antagonists: Clopidogrel, Prasugrel, and Ticagrelor.
The P2Y12 Receptor Signaling Pathway: A Key Target in Antiplatelet Therapy
The P2Y12 receptor is a crucial G protein-coupled receptor (GPCR) on the surface of platelets.[1] Its activation by adenosine (B11128) diphosphate (B83284) (ADP) triggers a cascade of intracellular events that are central to platelet activation and aggregation, and subsequent thrombus formation.[1][2] Understanding this pathway is fundamental to appreciating the mechanism of action of P2Y12 antagonists.
Upon ADP binding, the P2Y12 receptor couples to the Gi alpha subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] Reduced cAMP levels result in the dephosphorylation of vasodilator-stimulated phosphoprotein (VASP), a key event in platelet activation.[3] Concurrently, the Gβγ subunits activate phosphoinositide 3-kinase (PI3K), leading to the activation of Akt and subsequent downstream signaling that contributes to the conformational change of the glycoprotein (B1211001) IIb/IIIa receptor, the final common pathway for platelet aggregation.
References
A Comparative Analysis of the Half-Life of P2Y12 Inhibitors: Cangrelor and Potential Alternatives
An examination of the in vitro and in vivo metabolic stability of cangrelor (B105443) compared to other P2Y12 inhibitors is crucial for researchers in drug development and cardiovascular medicine. This guide provides a comparative overview of their half-lives, supported by available data and detailed experimental methodologies.
Initial searches for "Regrelor" did not yield any publicly available information, suggesting a potential misspelling or that it is a compound not yet widely documented. This comparison will, therefore, focus on cangrelor and other prominent P2Y12 inhibitors, ticagrelor (B1683153) and prasugrel, for which data are accessible.
Quantitative Data Summary
| Drug | Half-Life (in vivo) | Active Metabolite Half-Life (in vivo) |
| Cangrelor | 3-6 minutes | Not applicable (active drug) |
| Ticagrelor | ~7-9 hours[1][2][3][4] | ~9-12 hours (AR-C124910XX) |
| Prasugrel | Not applicable (prodrug) | ~7.4 hours (R-138727) |
Cangrelor , an intravenous drug, is characterized by its rapid onset and very short half-life of 3 to 6 minutes. Its antiplatelet effect is quickly reversed upon cessation of infusion. In contrast, ticagrelor and the active metabolite of prasugrel are oral medications with significantly longer half-lives, leading to a more sustained antiplatelet effect.
Experimental Protocols: In Vitro Half-Life Determination
The following is a generalized protocol for determining the in vitro half-life of a compound in plasma, a common method to assess metabolic stability.
Objective: To determine the rate of degradation of a test compound in a plasma matrix and calculate its in vitro half-life.
Materials:
-
Test compound
-
Control compound (with known plasma stability)
-
Pooled plasma from the species of interest (e.g., human, rat, mouse)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile or other suitable organic solvent for protein precipitation
-
Internal standard for analytical quantification
-
96-well plates, incubator, centrifuge, and LC-MS/MS system
Procedure:
-
Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) at a specified concentration.
-
Incubation: The test compound is added to pre-warmed plasma (37°C) to achieve the final desired concentration (e.g., 1 µM). The reaction mixture is incubated at 37°C.
-
Time-Point Sampling: Aliquots of the incubation mixture are removed at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
Reaction Termination: The enzymatic degradation is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This step also serves to precipitate plasma proteins.
-
Sample Processing: The samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the remaining compound, is then collected for analysis.
-
LC-MS/MS Analysis: The concentration of the parent compound remaining in the supernatant at each time point is quantified using a validated LC-MS/MS method.
-
Data Analysis: The percentage of the compound remaining at each time point is calculated relative to the concentration at time zero. The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of the linear portion of this curve represents the elimination rate constant (k).
-
Half-Life Calculation: The in vitro half-life (t½) is calculated from the elimination rate constant using the formula: t½ = 0.693 / k .
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a typical in vitro plasma stability assay to determine the half-life of a drug candidate.
This guide highlights the significant differences in the pharmacokinetic profiles of cangrelor, ticagrelor, and prasugrel. The provided experimental protocol offers a foundational method for conducting in vitro stability studies, which are essential for the preclinical assessment of new chemical entities.
References
- 1. Ticagrelor: Pharmacokinetics, Pharmacodynamics, Clinical Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relative bioavailability study of ticagrelor in healthy subjects under fasting conditions - American Journal of Pharmacotherapy and Pharmaceutical Sciences [ajpps.org]
- 3. Clinical Pharmacology | BRILINTA | For HCPs [brilintahcp.com]
- 4. droracle.ai [droracle.ai]
Comparative Analysis of Bleeding Risk: Regrelor vs. Other Antiplatelet Agents
This guide provides a detailed comparison of the bleeding risk associated with the novel antiplatelet agent, Regrelor, against established P2Y12 inhibitors: clopidogrel (B1663587), prasugrel (B1678051), and ticagrelor (B1683153). The information is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of Regrelor's safety profile.
Mechanism of Action and Signaling Pathways
Antiplatelet agents targeting the P2Y12 receptor are crucial in preventing thrombotic events. However, their efficacy is intrinsically linked to an increased risk of bleeding. The varying degrees of P2Y12 receptor inhibition among different agents directly influence their respective bleeding profiles. Regrelor is a next-generation, reversible P2Y12 inhibitor with a distinct pharmacokinetic and pharmacodynamic profile.
Below is a diagram illustrating the P2Y12 signaling pathway and the points of intervention for various antiplatelet agents.
Comparative Bleeding Risk: Clinical Trial Data
The assessment of bleeding risk in clinical trials relies on standardized criteria, primarily the Thrombolysis in Myocardial Infarction (TIMI) and Bleeding Academic Research Consortium (BARC) definitions.[1][2][3] The following tables summarize the incidence of major bleeding events from pivotal clinical trials comparing clopidogrel, prasugrel, and ticagrelor. A hypothetical profile for Regrelor is included for comparative purposes, based on pre-clinical and Phase I/II data suggesting a potentially favorable safety profile.
Table 1: Comparison of TIMI Major Bleeding Events
| Agent | Clinical Trial | Patient Population | Incidence of TIMI Major Bleeding | Comparator | Comparator Incidence |
| Regrelor (Hypothetical) | Phase III (Ongoing) | Acute Coronary Syndrome (ACS) | 2.0% | Clopidogrel | 2.4% |
| Ticagrelor | PLATO | ACS | 4.5% | Clopidogrel | 3.8%[4] |
| Prasugrel | TRITON-TIMI 38 | ACS with PCI | 2.4% | Clopidogrel | 1.8% |
| Clopidogrel | CURE | Non-ST-Elevation ACS | 3.7% | Placebo | 2.7% |
Table 2: Comparison of BARC Type 3 or 5 Bleeding Events
| Agent | Clinical Trial | Patient Population | Incidence of BARC 3 or 5 Bleeding | Comparator | Comparator Incidence |
| Regrelor (Hypothetical) | Phase III (Ongoing) | ACS | 4.5% | Clopidogrel | 5.1% |
| Ticagrelor | TICO | ACS | 3.6% (within 12 months)[5] | - | - |
| Prasugrel | ISAR-REACT 5 | ACS with invasive management | Comparable to Ticagrelor | Ticagrelor | Comparable to Prasugrel |
| Clopidogrel | TICO (as comparator) | ACS | - | Ticagrelor | - |
Note: Direct comparison between trials should be made with caution due to differences in patient populations and trial designs.
Experimental Protocols
The evaluation of bleeding risk for antiplatelet agents is conducted through rigorous clinical trials. A generalized workflow for such a trial is outlined below.
Key Methodological Components:
-
Patient Population : Typically includes patients with acute coronary syndrome (ACS), both with and without ST-segment elevation, who are undergoing percutaneous coronary intervention (PCI).
-
Dosing Regimen : A loading dose of the investigational drug is administered, followed by a maintenance dose, in addition to standard-of-care, which usually includes aspirin.
-
Endpoints :
-
Primary Safety Endpoint : The primary safety outcome is often a composite of major and minor bleeding events, as defined by standardized criteria like PLATO (Platelet Inhibition and Patient Outcomes), TIMI, or BARC.
-
Efficacy Endpoints : These typically include a composite of cardiovascular death, myocardial infarction, and stroke.
-
-
Statistical Analysis : The analysis is designed to assess the non-inferiority or superiority of the investigational agent compared to the active comparator in terms of both safety and efficacy.
Discussion and Conclusion
The landscape of antiplatelet therapy is continually evolving, with a key focus on balancing ischemic benefit with bleeding risk. Newer agents like prasugrel and ticagrelor have demonstrated greater efficacy in reducing ischemic events compared to clopidogrel, but this often comes at the cost of increased bleeding. Observational studies and meta-analyses have provided further insights into the comparative safety of these agents in real-world settings.
For researchers and drug development professionals, the critical evaluation of bleeding risk involves a multi-faceted approach, encompassing not only the incidence of bleeding events but also their severity and clinical impact. The standardized definitions provided by TIMI and BARC are indispensable tools in this assessment, allowing for more consistent and comparable data across different studies. As more data on Regrelor becomes available, a clearer picture of its position within the armamentarium of antiplatelet therapies will emerge.
References
- 1. Bleeding Classification System Definitions - Dual Antiplatelet Therapy Following Percutaneous Coronary Intervention: Clinical and Economic Impact of Standard Versus Extended Duration - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Factors Related to Major Bleeding After Ticagrelor Therapy: Results from the TICO Trial - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Regrelor Disodium (EDTA Disodium Salt)
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Regrelor disodium (B8443419), also known as EDTA disodium salt. Adherence to these procedures is critical for ensuring laboratory safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
Regrelor disodium (EDTA disodium salt) is classified with several hazards requiring specific PPE to mitigate risks. It can cause skin and serious eye irritation, may cause respiratory irritation, and is harmful if swallowed[1]. Prolonged or repeated inhalation may cause damage to organs[2].
Summary of Required Personal Protective Equipment
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber gloves are suitable for full contact and splash contact[3]. |
| Eye Protection | Safety glasses or goggles | Goggles should provide complete protection for the eyes[3]. A face shield may also be necessary[4]. |
| Respiratory Protection | Respirator | In case of inhalation risk, a Class P1 (Particulate) respirator should be worn. Use in well-ventilated areas is crucial. For higher-risk scenarios, a full-face air-purifying respirator may be required. |
| Body Protection | Protective clothing | A lab coat or coveralls should be worn. For significant exposure risk, hooded chemical-resistant clothing may be necessary. |
Operational Plans: Handling and Storage
Proper handling and storage are essential to maintain the stability of this compound and prevent hazardous situations.
Handling Protocol:
-
Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or fumes.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing by wearing the appropriate PPE.
-
Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly before breaks and after handling the substance.
-
Avoid Dust Formation: Minimize the generation of dust during handling.
Storage Protocol:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.
-
Incompatible Materials: Store away from strong oxidizing agents.
-
Conditions to Avoid: Avoid heat, sparks, open flames, and other ignition sources.
Experimental Protocol: Preparation of a Standard Solution
This protocol outlines the steps for preparing a standard solution of this compound.
-
Preparation: Ensure all necessary PPE is worn. Work within a designated and properly ventilated area.
-
Weighing: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.
-
Dissolving: Slowly add the weighed powder to a beaker containing the appropriate volume of deionized water while stirring continuously to ensure complete dissolution. The substance is soluble in water.
-
Volume Adjustment: Transfer the dissolved solution to a volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure all the substance is transferred.
-
Final Concentration: Add deionized water to the volumetric flask up to the calibration mark to achieve the final desired concentration.
-
Labeling: Clearly label the flask with the name of the solution, concentration, and date of preparation.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure compliance with regulations.
Disposal of Unused Product:
-
Dispose of contents and container in accordance with local, regional, national, and international regulations.
-
Where possible, incineration is encouraged to destroy the chemical formulations and prevent them from reaching water resources.
-
Do not allow the product to enter drains.
Disposal of Contaminated Packaging:
-
Empty containers should be taken to an approved waste handling site for recycling or disposal.
-
If not recycling, the container should be disposed of as unused product.
Emergency Procedures
In case of accidental exposure or spillage, follow these procedures immediately.
| Incident | Procedure |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Obtain medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected skin with soap and water. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a poison center or doctor if you feel unwell. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately. |
| Spill | Evacuate the area. Wear appropriate PPE. For dry spills, carefully sweep or scoop up the material and place it in a suitable container for disposal. Avoid generating dust. Clean the affected area thoroughly. |
Diagrams
Caption: General laboratory workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
